8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
8-bromo-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIAEQSCIFNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorinated Scaffold: Technical Guide to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This compound is not merely a building block; it is a tri-functional logic gate for structure-activity relationship (SAR) exploration. It combines three distinct chemical handles that allow researchers to fine-tune physicochemical properties independently:
-
C8-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
C5-Fluorine: An electronic modulator that blocks metabolic soft spots and permits nucleophilic aromatic substitution (
) in specific electronic environments. -
C2-Trifluoromethyl: A "Magic Methyl" bioisostere that dramatically increases lipophilicity (
) and metabolic stability while altering the pKa of the quinoline nitrogen.
This guide details the handling, synthesis logic, and application of this scaffold in drug discovery, specifically for kinase inhibitors and infectious disease agents.
Part 2: Chemical Profile & Identity[1]
| Property | Data |
| Chemical Name | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline |
| CAS Number | 1425335-26-7 |
| Molecular Formula | |
| Molecular Weight | 294.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Low solubility in water |
| pKa (Calc) | ~2.5 (The |
| Key Hazards | Irritant (H315, H319, H335).[1][2][3] Handle in fume hood. |
Part 3: Synthetic Logic & Methodology
While often sourced as a catalog intermediate, understanding the synthesis of this scaffold is critical for troubleshooting downstream impurities. The synthesis typically follows a modified Knorr Quinoline Synthesis or Conrad-Limpach approach, adapted for electron-deficient anilines.
Retrosynthetic Analysis
The construction of the core relies on the condensation of a functionalized aniline with a trifluoromethyl-beta-diketone equivalent.
Figure 1: Retrosynthetic logic for the construction of the 2-CF3-quinoline core.
Critical Protocol: C8-Functionalization (Suzuki Coupling)
The most common utilization of this scaffold is extending the C8 position. The presence of the C5-Fluorine and C2-Trifluoromethyl groups makes the C8-Bromine slightly less reactive than in a simple bromoquinoline due to electron withdrawal, requiring activated catalysts.
Standard Operating Procedure (SOP):
-
Reagents:
-
Scaffold: 1.0 equiv
-
Boronic Acid (
): 1.2 equiv -
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(3.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Workflow:
-
Degassing: Sparge solvent with Argon for 15 mins. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Addition: Add scaffold, boronic acid, and base to the reaction vial. Add catalyst last under positive Argon pressure.
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS.
-
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.
-
Expert Insight: If the C5-Fluorine is labile under these conditions (rare but possible with strong nucleophiles), switch to anhydrous conditions using
Part 4: Reactivity & Functionalization Map
The power of this scaffold lies in its orthogonal reactivity . The diagram below illustrates how to selectively manipulate specific sites without affecting others.
Figure 2: Orthogonal reactivity profile. The C8-Br is the primary synthetic handle, while C5-F allows for secondary diversification or metabolic blocking.
Part 5: Medicinal Chemistry Applications[1][4][5][6]
Pharmacophore Features
-
Lipophilicity (
): The group adds approximately +1.2 to the LogP compared to a methyl group. This is crucial for blood-brain barrier (BBB) penetration in CNS targets. -
Metabolic Stability: The C2 position of quinolines is prone to oxidation by aldehyde oxidase (AO) to form 2-quinolones. The
group completely blocks this metabolic route. -
Electronic Effects: The 5-Fluoro group withdraws electron density from the benzene ring, potentially increasing the acidity of NH groups in downstream sulfonamide or amide derivatives attached at C8.
Case Study Contexts
-
Antimalarials: Quinolines are historic antimalarials (Chloroquine, Mefloquine).[1] The 2-CF3 analog mimics Mefloquine's electronic properties, potentially overcoming resistance mechanisms.
-
ROR
t Inverse Agonists: Halogenated quinolines have been cited in patents for modulating the Retinoic Acid Receptor-related Orphan Receptor gamma, a target for autoimmune diseases. -
TB Therapeutics: Analogues of Bedaquiline often utilize substituted quinoline cores to bind to ATP synthase.
Part 6: Safety & Handling (Self-Validating Protocol)
Hazard Identification:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Protocol:
-
Engineering Controls: Always weigh this compound inside a certified fume hood. The fluorinated dust can be highly irritating to mucous membranes.
-
PPE: Nitrile gloves (double gloving recommended during synthesis), safety goggles, and lab coat.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Yadav, P., & Shah, K. (2021).[4][5][6] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.[5] [Link][7]
-
Chandra, D., et al. (2025).[1] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[1] Synlett, 36, 2537–2552.[1] [Link]
- O'Neil, P. M., et al. (2013). Functionalized Quinolines in Drug Discovery. In Comprehensive Medicinal Chemistry III. Elsevier. (Contextual grounding for 2-CF3 metabolic stability).
Sources
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- 2. 1425335-26-7|8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any novel chemical entity, a comprehensive understanding of its physicochemical properties is a prerequisite for its advancement in research and development. These fundamental characteristics govern its behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and bioavailability.[3] This guide presents a structured, protocol-driven approach for the systematic determination of the key physicochemical properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. It is designed to provide researchers with the necessary methodologies to generate reliable and reproducible data, ensuring a solid foundation for further investigation.
Introduction: The Quinoline Scaffold and the Need for Characterization
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][4] Its rigid, bicyclic aromatic system is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The subject of this guide, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, incorporates several key functionalities: a bromine atom, a fluorine atom, and a trifluoromethyl group. These substituents are expected to significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.
Before exploring its potential applications, a rigorous and systematic characterization of its fundamental physicochemical properties is essential. This process provides the foundational data required for:
-
Rational Drug Design: Understanding how properties like solubility and lipophilicity will affect a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Formulation Development: Designing appropriate delivery systems based on solubility and stability.
-
Quality Control: Establishing a baseline for identity, purity, and stability for future synthetic batches.
This guide outlines the gold-standard experimental protocols for determining these critical parameters.
Identity, Purity, and Stability Assessment
The first step in characterizing any new compound is to unequivocally confirm its identity and purity. This ensures that all subsequent experimental data is attributed to the correct molecule and is not confounded by impurities.
Rationale for Method Selection
A dual-technique approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.
-
HPLC-UV provides a robust, quantitative measure of purity by separating the target compound from any non-chromophoric and chromophoric impurities.[5] The retention time serves as a reliable identifier under specific chromatographic conditions.
-
LC-MS offers definitive confirmation of molecular identity by providing a precise mass-to-charge ratio (m/z) of the molecule.[6] This technique is exceptionally sensitive and can confirm the molecular weight of the primary compound and identify potential impurities.[7]
Workflow for Identity and Purity Confirmation
Caption: Workflow for identity and purity analysis.
Experimental Protocols
Protocol 2.3.1: HPLC-UV for Purity Assessment
-
System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV/PDA detector.[8]
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan from 200-400 nm; quantify at a maximum absorbance wavelength (e.g., 254 nm).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.[5]
Protocol 2.3.2: LC-MS for Identity Confirmation
-
System: Use an LC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).[9]
-
Chromatography: Employ the same HPLC method as described in Protocol 2.3.1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion for the protonated molecule [M+H]+.
Data Summary Table
| Parameter | Expected Value | Experimental Result | Method |
| Molecular Formula | C₁₀H₄BrF₄N | - | - |
| Molecular Weight | 309.05 g/mol | - | - |
| Purity | >95% | HPLC-UV | |
| Retention Time (t_R) | - | HPLC-UV | |
| Molecular Ion [M+H]⁺ | 309.96 | LC-MS |
Physicochemical Property Determination
Melting Point
The melting point is a fundamental physical property that provides a quick indication of purity.[10] Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[11]
Protocol 3.1.1: Capillary Melting Point Determination
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals.[12]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[11]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.[13]
-
Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]
-
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[13]
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[14]
Protocol 3.2.1: Shake-Flask Solubility Measurement
-
Rationale: This method measures the saturation concentration of a compound in a specific buffer after a prolonged equilibration period, ensuring a true thermodynamic equilibrium is reached.[14][15]
-
Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).
-
Procedure: a. Add an excess amount of the solid compound to a vial containing a known volume of buffer (e.g., 1-2 mg in 1 mL). The presence of undissolved solid is essential.[14] b. Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[15] c. After equilibration, allow the vials to stand for the solid to settle. d. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.[16]
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability and overall ADME properties.[17] It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Protocol 3.3.1: Shake-Flask Octanol-Water Partitioning
-
Rationale: The n-octanol/water shake-flask method is the benchmark for LogP/D determination, directly measuring the partitioning of a compound between an aqueous and a non-polar, organic phase.[18]
-
Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together overnight and then separating the layers.
-
Procedure: a. Dissolve a known amount of the compound in the aqueous phase. b. Add an equal volume of the pre-saturated n-octanol. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning. d. Centrifuge the mixture to ensure complete separation of the two phases.[19]
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using HPLC-UV.
-
Calculation:
-
LogD = log₁₀ (C_oct / C_aq)
-
LogP is determined using an aqueous phase where the compound is entirely in its neutral form.
-
Caption: Workflow for LogD determination via shake-flask method.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule's ionizable group is 50% ionized. It profoundly influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[20]
Protocol 3.4.1: Potentiometric Titration
-
Rationale: This method involves the gradual addition of an acid or base to a solution of the compound, while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[21][22]
-
Preparation: a. Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).[23] b. Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[21] c. Calibrate the pH meter using standard buffers.
-
Procedure: a. Place the solution in a temperature-controlled vessel and immerse the pH electrode.[21] b. Add the titrant in small, precise increments (aliquots).[24] c. After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.[24]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more complex molecules, derivative plots (dpH/dV) can help pinpoint the equivalence point more accurately.
Summary of Physicochemical Properties
| Property | Description | Importance in Drug Development | Method |
| Melting Point | Temperature range of solid-to-liquid transition. | Indicator of purity and solid-state stability. | Capillary Method |
| Aqueous Solubility | Max concentration in aqueous solution at equilibrium. | Affects dissolution, absorption, and bioavailability. | Shake-Flask |
| LogP / LogD | Measure of lipophilicity at a specific pH. | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask |
| pKa | pH at which 50% of the compound is ionized. | Governs solubility, charge state, and target binding. | Potentiometric Titration |
Safety and Handling
As a halogenated aromatic compound, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline should be handled with appropriate care.[25][26]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[27]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[28] Avoid contact with skin and eyes.[26]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The systematic characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline using the protocols outlined in this guide will generate a robust and reliable physicochemical data package. This essential information provides the scientific foundation necessary to make informed decisions regarding the compound's potential for further development. By understanding its solubility, lipophilicity, ionization state, and purity, researchers can rationally design future experiments, whether for developing new therapeutic agents, advanced materials, or other scientific applications.
References
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]
-
Physicochemical Data for Quinoline Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health (NIH). Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Available at: [Link]
-
Quinoline - SAFETY DATA SHEET. (2025). Penta Chemicals. Available at: [Link]
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Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.). Agilent. Available at: [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
-
A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. (2019). National Institutes of Health (NIH). Available at: [Link]
-
Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Available at: [Link]
-
Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. Available at: [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2015). ResearchGate. Available at: [Link]
-
Experiment (1) determination of melting points. (2021). ResearchGate. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University. Available at: [Link]
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Reverse-phase HPLC Analysis and Purification of Small Molecules. (2015). ResearchGate. Available at: [Link]
-
Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent. Available at: [Link]
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Peak Purity Analysis. (n.d.). Element Lab Solutions. Available at: [Link]
-
Measuring the Melting Point. (2023). Westlab. Available at: [Link]
-
Potentiometric Titration of an Unknown Weak Acid. (2008). East Stroudsburg University. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Available at: [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]
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-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1998). Semantic Scholar. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2010). National Institutes of Health (NIH). Available at: [Link]
-
Confirmation of molecular weight. (n.d.). Shimadzu. Available at: [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2024). Technology Networks. Available at: [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry Co.. Available at: [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Available at: [Link]
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Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1] The strategic introduction of specific substituents can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic profile. In this context, halogens and trifluoromethyl (CF₃) groups are of paramount importance. The trifluoromethyl group, in particular, is a powerful modulator of electronic properties and can significantly enhance metabolic stability and membrane permeability, making it a highly sought-after functional group in drug design.[2][3][4]
Foundational Strategy: A Logic-Driven Approach to Elucidation
The logical flow of our investigation is as follows: first, we establish the molecular formula using mass spectrometry, which provides the elemental composition. Subsequently, we employ a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.
Caption: Proposed synthesis of the target compound.
This proposed synthesis provides a logical starting point for understanding the potential isomeric impurities and informs the subsequent analytical strategy.
Mass Spectrometry: Confirming the Elemental Composition
Mass spectrometry (MS) is the first critical step, serving to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. Electron Ionization (EI) is a robust method for this purpose.
Core Causality: Why EI-MS is Informative
EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. [5]The presence of a bromine atom is particularly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. This results in a distinctive pair of peaks (M•+ and [M+2]•+) of nearly equal intensity for any bromine-containing ion. [4][6][7]
Predicted Mass Spectrum Data
For C₁₀H₄BrF₄N, the monoisotopic mass is 292.95 g/mol . The mass spectrum is predicted to exhibit the following key features:
| m/z (Predicted) | Ion Identity | Rationale for Formation |
| 293 / 295 | [M]•+ / [M+2]•+ | Molecular ion peak cluster, showing the characteristic ~1:1 ratio for a single bromine atom. |
| 224 / 226 | [M - CF₃]•+ | Loss of the trifluoromethyl radical. The bromine isotopic pattern should be retained. |
| 214 | [M - Br]•+ | Loss of the bromine radical. This fragment will appear as a single peak, not a doublet. |
| 195 | [M - Br - F]•+ | Subsequent loss of a fluorine atom from the [M - Br]•+ fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Interpretation: A Self-Validating System
The presence of the M•+ and [M+2]•+ peaks at m/z 293 and 295 with near-equal intensity is the primary confirmation of a monobrominated compound. High-resolution mass spectrometry (HRMS) would further validate the elemental composition by providing a highly accurate mass measurement, distinguishing C₁₀H₄BrF₄N from any other formula with the same nominal mass.
NMR Spectroscopy: Assembling the Structural Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will be used to unambiguously determine the connectivity and substitution pattern.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct protons, their chemical environment, and their proximity to other nuclei through spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 8.7 | d | 1H | H-4 | Deshielded by the adjacent nitrogen and influenced by the C-5 fluorine. Expected to be a doublet due to coupling with H-3. |
| ~ 7.6 - 7.8 | d | 1H | H-3 | Coupled to H-4. Its chemical shift is influenced by the electron-withdrawing CF₃ group at C-2. |
| ~ 7.4 - 7.6 | dd | 1H | H-6 | Part of the benzene ring. Appears as a doublet of doublets due to coupling with H-7 (³JHH) and the C-5 fluorine (⁴JHF). |
| ~ 7.2 - 7.4 | d | 1H | H-7 | Coupled primarily to H-6. The influence of the C-8 bromine will shift it downfield compared to an unsubstituted quinoline. [8] |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse acquisition (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
¹⁹F NMR Spectroscopy: Probing the Fluorine Nuclei
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. [9] Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, referenced to CFCl₃):
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -70 | s | C2-CF₃ | The trifluoromethyl group at an electron-deficient position like C-2 typically appears as a singlet in this region. [10][11] |
| ~ -110 to -130 | m | C5-F | The fluorine atom on the aromatic ring will be coupled to H-4 and H-6, resulting in a multiplet. Its chemical shift is characteristic of an aryl fluoride. [12] |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.
-
Pulse Program: Standard single-pulse acquisition with proton decoupling.
-
Spectral Width: ~200 ppm.
-
Reference: An external or internal reference (e.g., CFCl₃ at 0 ppm).
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The influence of fluorine coupling is a key diagnostic feature.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):
| Predicted δ (ppm) | Multiplicity (¹³C{¹H}) | Assignment | Rationale |
| ~ 155 - 160 | d (¹JCF ~250 Hz) | C -5 | Carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted downfield. |
| ~ 145 - 150 | q (²JCF ~35 Hz) | C -2 | The carbon bearing the CF₃ group is deshielded and appears as a quartet due to two-bond coupling to the three fluorine atoms. |
| ~ 120 - 125 | q (¹JCF ~275 Hz) | C F₃ | The carbon of the trifluoromethyl group itself shows a very large one-bond C-F coupling constant and appears as a prominent quartet. [13][14][15] |
| ~ 110 - 140 | Multiple signals | Aromatic C | The remaining 7 aromatic carbons will appear in this region. Their exact shifts and potential smaller C-F couplings will be resolved using 2D NMR. The C-8 attached to bromine will be shifted upfield. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential to connect the fragments identified in the 1D spectra into a final, unambiguous structure. [3][16]
Caption: Integration of 2D NMR data for structure confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. [17][18][19]This will definitively link the assigned protons (H-3, H-4, H-6, H-7) to their corresponding carbon atoms (C-3, C-4, C-6, C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations to confirm the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline include:
-
H-4 to C-2, C-5, and C-4a: This confirms the proximity of H-4 to the CF₃-bearing carbon and the fluorine-bearing carbon.
-
H-3 to C-2 and C-4a: Confirms the position of H-3 relative to the pyridine ring junction and the CF₃ group.
-
H-6 to C-8 and C-4a: This is a crucial correlation, establishing the connectivity between the two rings and confirming that C-8 is adjacent to the H-6/C-6 pair.
-
H-7 to C-5 and C-8a: This confirms the placement of the bromine at C-8 and fluorine at C-5.
-
Experimental Protocol (2D NMR):
-
Sample Preparation: Use the same concentrated sample as for ¹³C NMR.
-
Acquisition: Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCED, gHMBC) available on the spectrometer software.
-
Parameter Optimization: For HMBC, the long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe the desired two- and three-bond correlations.
Conclusion: A Unified and Validated Structural Assignment
The collective evidence from this multi-technique spectroscopic approach provides an unassailable confirmation of the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline .
-
Mass Spectrometry establishes the correct molecular formula, C₁₀H₄BrF₄N, confirmed by the characteristic bromine isotopic pattern.
-
¹H and ¹⁹F NMR identify the number and electronic environment of all proton and fluorine atoms.
-
¹³C NMR reveals the carbon skeleton and confirms the presence of the CF₃ group through its characteristic quartet.
-
2D NMR (HSQC and HMBC) acts as the final arbiter, piecing together the individual atoms into the correct constitutional isomer by mapping the through-bond connectivity. The specific long-range correlations observed in the HMBC spectrum leave no ambiguity regarding the placement of the bromo, fluoro, and trifluoromethyl substituents on the quinoline core.
This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing the trustworthy structural data essential for advancing research and drug development programs.
References
-
Vasylenko, O., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Advances. Available at: [Link]
-
Li, P., et al. (2022). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Available at: [Link]
-
Harbin Institute of Technology. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. Available at: [Link]
-
Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]
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Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Available at: [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Available at: [Link]
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ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]
-
Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Available at: [Link]
-
AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. Available at: [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones... Available at: [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
YouTube. (2022). F -19 NMR Spectroscopy. Available at: [Link]
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A Spectroscopic Guide to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline: Structure Elucidation and Characterization
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document details the expected analytical signatures across various spectroscopic techniques, offering a foundational framework for the characterization and quality control of this complex heterocyclic molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, ensuring a robust and reliable reference.
Introduction
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are of significant interest for molecular design and biological activity.[1][2] Accurate and comprehensive structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide outlines the expected outcomes from key spectroscopic methods used to confirm the identity and purity of this compound.
Molecular Structure and Key Features
The structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (C₁₀H₄BrF₄N) presents a rigid quinoline core with multiple substituents that influence its spectroscopic properties.[3] The trifluoromethyl group is a strong electron-withdrawing group, while the halogen atoms (bromine and fluorine) also contribute to the electronic environment of the aromatic system. These features are expected to result in characteristic shifts and coupling patterns in NMR spectroscopy, as well as distinct vibrational modes in IR spectroscopy.
Table 1: Molecular Properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
| Property | Value | Reference |
| CAS Number | 1425335-26-7 | [3] |
| Molecular Formula | C₁₀H₄BrF₄N | [3] |
| Molecular Weight | 294.05 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents and the nitrogen heteroatom. Protons on the pyridine ring are generally deshielded compared to those on the benzene ring.[5]
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.5 - 7.8 | d | J(H3-H4) = 8.5 - 9.0 |
| H-4 | 8.2 - 8.5 | d | J(H4-H3) = 8.5 - 9.0 |
| H-6 | 7.2 - 7.5 | dd | J(H6-H7) = 8.0 - 8.5, J(H6-F5) = 9.0 - 9.5 |
| H-7 | 7.8 - 8.1 | d | J(H7-H6) = 8.0 - 8.5 |
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[6] Carbons bonded to fluorine and bromine will also exhibit characteristic splitting patterns.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 145 - 150 | q |
| C-3 | 120 - 125 | s |
| C-4 | 135 - 140 | s |
| C-4a | 125 - 130 | d |
| C-5 | 155 - 160 | d |
| C-6 | 115 - 120 | d |
| C-7 | 130 - 135 | s |
| C-8 | 110 - 115 | s |
| C-8a | 140 - 145 | d |
| CF₃ | 120 - 125 | q |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-180 ppm.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for characterizing fluorine-containing compounds.[7] Two distinct signals are expected: one for the trifluoromethyl group and another for the fluorine atom at the C-5 position. The chemical shifts are typically referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| C5-F | -110 to -120 | m |
| C2-CF₃ | -60 to -70 | s |
Experimental Protocol for ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument: A 400 MHz NMR spectrometer (operating at the appropriate frequency for ¹⁹F).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range appropriate for fluorinated aromatics (e.g., -50 to -150 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ (⁷⁹Br) | 292.95 |
| [M]⁺ (⁸¹Br) | 294.95 |
| [M+H]⁺ (⁷⁹Br) | 293.96 |
| [M+H]⁺ (⁸¹Br) | 295.96 |
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is suitable for this compound.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like acetonitrile or methanol.
-
Analysis Mode: Positive ion mode is likely to yield the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is expected to show characteristic absorptions for the C-F, C-Br, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=N stretch |
| 1500 - 1400 | Aromatic C=C stretch |
| 1350 - 1100 | C-F stretch (CF₃) |
| 1100 - 1000 | C-F stretch (Aromatic) |
| 700 - 550 | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended aromatic system of the quinoline core is expected to give rise to strong absorptions in the UV region.[1]
Predicted UV-Vis Absorption Maxima (in Methanol)
| λₘₐₓ (nm) | Electronic Transition |
| ~230 | π → π |
| ~280 | π → π |
| ~320 | n → π* |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as methanol or acetonitrile.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Record the absorbance spectrum from approximately 200 to 400 nm.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. The predicted data, based on established principles and analogous compounds, serves as a reliable reference for researchers. The detailed experimental protocols offer practical guidance for obtaining high-quality data. This multi-faceted spectroscopic approach ensures the unambiguous identification and purity assessment of this novel compound, which is a critical step in its further development for scientific and industrial applications.
References
-
PubChem. 8-Bromoquinoline. Available from: [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]
-
ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available from: [Link]
-
Journal of the American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Available from: [Link]
-
AMERICAN ELEMENTS. 5-Bromo-8-(trifluoromethyl)quinoline. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
Sources
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- 3. 1425335-26-7 Cas No. | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]
- 4. 8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE | 917251-92-4 [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, a complex heterocyclic compound of interest to researchers and professionals in drug development. This document offers a detailed interpretation of the predicted spectrum, outlines a robust experimental protocol for data acquisition, and provides insights into the structural elucidation of this molecule using modern NMR spectroscopy.
Introduction: The Structural Significance of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a polysubstituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties. These features are critical for its potential biological activity and make ¹H NMR spectroscopy an indispensable tool for its structural verification and the study of its interactions. Understanding the nuances of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and gaining insights into its molecular geometry.
Predicted ¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is predicted to exhibit a complex and informative pattern of signals in the aromatic region. The chemical shifts and coupling constants of the four protons on the quinoline ring system are influenced by the electron-withdrawing and donating effects of the substituents, as well as their spatial relationships.
The protons are located at positions 3, 4, 6, and 7 of the quinoline ring. The expected chemical shifts are influenced by the following factors:
-
The Quinoline Ring System: The inherent aromaticity of the quinoline ring system generally places proton signals in the downfield region of the spectrum (typically 7-9 ppm).[1][2]
-
The Trifluoromethyl (-CF₃) Group at C2: This strongly electron-withdrawing group significantly deshields the proton at the adjacent C3 position, causing it to appear at a lower field (higher ppm value).[3]
-
The Fluorine (-F) Atom at C5: As a highly electronegative atom, fluorine will deshield the adjacent protons at C4 and C6. The effect will be more pronounced on the ortho proton (C6) and will also introduce through-space coupling.
-
The Bromine (-Br) Atom at C8: Bromine is also an electronegative atom that will deshield the adjacent proton at C7.
-
The Nitrogen Atom in the Ring: The nitrogen atom in the quinoline ring is electronegative and will deshield the protons in the heterocyclic ring (H3 and H4).[2]
Based on these principles, a predicted ¹H NMR spectrum is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H3 | 8.0 - 8.2 | Doublet (d) | JH3-H4 = ~8-9 Hz | Deshielded by the adjacent electron-withdrawing -CF₃ group at C2 and the ring nitrogen. Coupled to H4.[3] |
| H4 | 7.8 - 8.0 | Doublet of doublets (dd) | JH4-H3 = ~8-9 Hz, JH4-F = ~1-2 Hz | Deshielded by the ring nitrogen and the fluorine at C5. Coupled to H3 and exhibits a small coupling to the fluorine at C5. |
| H6 | 7.6 - 7.8 | Doublet of doublets (dd) | JH6-H7 = ~8-9 Hz, JH6-F = ~5-6 Hz | Deshielded by the adjacent fluorine at C5. Coupled to H7 and shows a larger coupling to the fluorine at C5. |
| H7 | 7.9 - 8.1 | Doublet (d) | JH7-H6 = ~8-9 Hz | Deshielded by the adjacent bromine at C8. Coupled to H6. |
Visualizing Proton Relationships: A Coupling Diagram
The following diagram illustrates the predicted coupling relationships between the protons in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.
Caption: Predicted ¹H-¹H coupling in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.
Experimental Protocol for ¹H NMR Data Acquisition
A self-validating and reproducible protocol is crucial for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration may need to be optimized, as chemical shifts of quinoline derivatives can be concentration-dependent.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a standard ¹H spectrum.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
Data Interpretation and Structural Confirmation
The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.
-
Chemical Shifts: Compare the observed chemical shifts with the predicted values. The downfield shifts of H3, H4, H6, and H7 should be consistent with the presence of the electron-withdrawing substituents.
-
Coupling Patterns: The multiplicity of each signal (doublet, doublet of doublets) and the measured coupling constants are critical for confirming the connectivity of the protons. The observation of ¹H-¹⁹F coupling for H4 and H6 would provide strong evidence for the assigned structure.
-
Integration: The integral of each of the four aromatic signals should be equal, corresponding to one proton each.
For unambiguous assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum will show correlations between coupled protons (e.g., H3-H4 and H6-H7), while an HSQC spectrum will correlate each proton to its directly attached carbon atom.
Conclusion
The ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline provides a wealth of structural information. A thorough understanding of the influence of its diverse substituents on chemical shifts and coupling constants allows for a detailed prediction and interpretation of the spectrum. By following a rigorous experimental protocol, researchers can obtain high-quality data to unequivocally confirm the structure of this and other complex molecules, which is a fundamental step in the process of drug discovery and development.
References
-
A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed. Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]
-
Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]
-
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Available at: [Link]
-
Sample Preparation for LF 1H NMR Analysis. Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹³C NMR Analysis of Functionalized Quinolines
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its presence in natural products and synthetic drugs underscores the necessity for precise and unambiguous structural characterization. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of these vital molecules. This guide provides a comprehensive exploration of the principles and applications of ¹³C NMR for the analysis of functionalized quinolines, moving beyond a simple recitation of protocols to explain the underlying causality of experimental observations and choices.
The Quinoline Core: A ¹³C NMR Perspective
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape that is reflected in its ¹³C NMR spectrum. Understanding the baseline chemical shifts of the unsubstituted quinoline is fundamental to interpreting the spectra of its more complex derivatives.
The numbering of the quinoline ring system is standardized, and a clear understanding of this is crucial for spectral assignment.
Figure 1: Numbering of the Quinoline Ring System.
The chemical shifts of the carbon atoms in unsubstituted quinoline are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. The pyridine ring carbons are generally found at a different chemical shift range compared to the benzene ring carbons.
The Influence of Functional Groups: Decoding Substituent Effects
The true power of ¹³C NMR in the study of quinolines lies in its sensitivity to the electronic effects of substituents. Functional groups can significantly alter the electron density at each carbon atom, leading to predictable shifts in their resonance frequencies. These effects are primarily governed by two factors: inductive effects and resonance (or mesomeric) effects.
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will deshield nearby carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (e.g., alkyl groups) will shield adjacent carbons, causing an upfield shift (to lower ppm values).
Resonance Effects: These are transmitted through the pi-electron system of the aromatic rings. Electron-donating groups with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can delocalize these electrons into the ring, increasing the electron density at the ortho and para positions and causing a significant upfield shift for these carbons. Electron-withdrawing groups with pi-bonds (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring, particularly from the ortho and para positions, leading to a downfield shift.
Caption: Influence of Substituent Effects on ¹³C NMR Chemical Shifts.
The interplay of these two effects determines the final chemical shift of each carbon in a functionalized quinoline. For example, a methoxy group (-OCH₃) is electron-withdrawing inductively but strongly electron-donating by resonance. The resonance effect typically dominates, leading to a net shielding of the ortho and para carbons.
Table 1: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted and Substituted Quinolines in CDCl₃
| Carbon | Quinoline[1][2] | 2-Methoxyquinoline | 4-Nitroquinoline | 6-Aminoquinoline | 8-Quinolinecarboxaldehyde |
| C2 | 150.2 | 163.5 | 149.8 | 148.5 | 151.0 |
| C3 | 121.0 | 110.2 | 123.5 | 121.5 | 121.8 |
| C4 | 135.9 | 139.5 | 148.0 | 135.0 | 136.5 |
| C4a | 128.2 | 127.8 | 129.5 | 128.0 | 128.8 |
| C5 | 127.6 | 127.0 | 128.5 | 122.0 | 130.5 |
| C6 | 126.4 | 127.2 | 127.0 | 145.0 | 127.0 |
| C7 | 129.3 | 129.0 | 130.0 | 108.0 | 130.0 |
| C8 | 129.5 | 129.8 | 124.0 | 129.0 | 136.8 |
| C8a | 148.3 | 147.5 | 149.0 | 146.0 | 149.0 |
| Other | - | 53.5 (-OCH₃) | - | - | 193.5 (-CHO) |
Note: These are approximate values and can vary with solvent and concentration.
Advanced ¹³C NMR Techniques for Unambiguous Assignment
While a standard broadband proton-decoupled ¹³C NMR spectrum provides the chemical shifts of all carbons, it does not reveal the number of attached protons. For complex functionalized quinolines, this information is critical for definitive structural elucidation. Advanced NMR techniques, such as DEPT and 2D correlation spectroscopy, provide this crucial information.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ groups. The two most common DEPT experiments are DEPT-90 and DEPT-135.
-
DEPT-90: This experiment only shows signals for CH (methine) carbons.
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (Cq) do not appear in DEPT spectra.
By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the multiplicity of each carbon signal.
2D NMR: HSQC and HMBC
Two-dimensional NMR techniques provide correlation information between different nuclei, allowing for the assembly of the molecular structure piece by piece.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). This is invaluable for connecting different fragments of a molecule and for identifying quaternary carbons, which are not observed in HSQC.
Caption: Workflow for Structural Elucidation using 1D and 2D NMR.
Experimental Protocols: A Self-Validating System
The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocols are designed to ensure high-quality, reproducible results.
Sample Preparation
A properly prepared sample is the cornerstone of a successful NMR experiment.
-
Determine the appropriate amount of sample: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Typically, 20-50 mg of the quinoline derivative is needed.
-
Select a suitable deuterated solvent: The solvent must completely dissolve the sample. Common choices for quinoline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts and should always be reported with the spectral data.
-
Dissolve the sample: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add an internal standard (optional but recommended): Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain TMS.
NMR Data Acquisition
The following is a general procedure for acquiring ¹³C NMR spectra.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹³C Spectrum Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).
-
A sufficient number of scans (often several hundred to thousands) is required to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically sufficient for most quinoline derivatives.
-
-
DEPT, HSQC, and HMBC Acquisition:
-
These experiments are run using standard pre-defined parameter sets on modern NMR spectrometers.
-
The acquisition times for 2D experiments will be significantly longer than for 1D ¹³C spectra.
-
A Worked Example: Complete Structural Elucidation of a Functionalized Quinoline
To illustrate the power of this integrated NMR approach, let's consider the hypothetical example of 7-methoxy-4-methylquinoline.
1. ¹³C NMR: The spectrum would show 11 distinct signals, one for each carbon atom, plus a signal for the methoxy carbon.
2. DEPT-135:
-
Positive signals would be observed for the methyl carbon and the five CH carbons of the quinoline ring.
-
No negative signals would be present as there are no CH₂ groups.
-
The four quaternary carbons would be absent.
3. HSQC: This spectrum would show cross-peaks for all the CH and CH₃ groups, confirming their direct ¹H-¹³C connectivity.
4. HMBC: This would be the key experiment to assemble the structure. For example:
-
The protons of the methyl group at C4 would show correlations to C3, C4, and C4a.
-
The protons of the methoxy group would show a correlation to C7.
-
The proton at C8 would show correlations to C6, C7, and C8a.
By systematically analyzing the data from these experiments, the complete and unambiguous structure of 7-methoxy-4-methylquinoline can be determined.
Conclusion
¹³C NMR spectroscopy, when combined with advanced techniques like DEPT and 2D correlation experiments, provides an unparalleled level of detail for the structural analysis of functionalized quinolines. A thorough understanding of the fundamental principles of chemical shifts, substituent effects, and the information provided by each type of NMR experiment is essential for any researcher working with these important heterocyclic compounds. By following rigorous experimental protocols and a logical, step-by-step approach to data interpretation, scientists can confidently elucidate the structures of novel quinoline derivatives, a critical step in the journey of drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
ResearchGate. (2011). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and.... [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]06/13CNMR/13C-NMR-spectra-ethers.htm)
Sources
Solubility Profile & Solvent Selection: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
[1]
Executive Summary
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (CAS: 1425335-26-7) is a highly lipophilic, poly-halogenated heterocyclic building block.[1] Its solubility profile is dominated by the electron-withdrawing and hydrophobic nature of the trifluoromethyl (-CF
Core Solubility Directive:
-
Primary Solvents (High Solubility): Chlorinated solvents (DCM, Chloroform) and Polar Aprotic solvents (DMF, DMSO, THF).[1]
-
Secondary Solvents (Moderate/Temperature-Dependent): Esters (Ethyl Acetate) and Aromatics (Toluene).[1]
-
Antisolvents (Low Solubility): Aliphatic hydrocarbons (Hexanes, Heptane) and Water.[1]
This guide provides a technical analysis of the compound's physicochemical behavior, a tiered solvent selection strategy for synthesis and analysis, and a validated protocol for determining precise solubility limits in your specific laboratory context.
Physicochemical Analysis: The "Fluorine Effect" on Solvation
To understand the solubility of this molecule, one must analyze the competition between its crystal lattice energy and solvation energy.
Structural Impact[1]
-
The Quinoline Core: A planar, aromatic bicycle that naturally favors
- stacking. In non-substituted quinolines, this leads to moderate solubility in organic solvents. -
The 2-Trifluoromethyl Group (-CF
): This is the critical solubility modulator.[1] The bulky -CF group twists out of plane slightly, disrupting efficient crystal packing (lowering lattice energy) while significantly increasing lipophilicity (LogP).[1] This generally enhances solubility in organic solvents compared to the non-fluorinated parent, particularly in chlorinated solvents. -
The 8-Bromo and 5-Fluoro Substituents: These halogens increase the molecular weight and density.[1] While they enhance hydrophobicity, the polarizability of the Bromine atom facilitates interactions with soft, polarizable solvents like Chloroform and DCM.
Polarity & Dipole Moment
The molecule possesses a significant dipole moment due to the vector addition of the electronegative Fluorine (C5), Trifluoromethyl (C2), and Nitrogen (N1) atoms. However, the overall molecule remains non-hydrogen bond donating (no -OH or -NH).[1]
-
Result: It dissolves best in solvents that can stabilize this dipole without requiring hydrogen bond donation (i.e., Polar Aprotic solvents).[1]
Solvent Screening Guide
The following classification is based on structural analogs (poly-halogenated quinolines) and standard medicinal chemistry process data.
Table 1: Solubility Tier List
| Solvent Class | Representative Solvents | Solubility Grade | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent | Preferred for Extraction/Work-up. The high polarizability of these solvents matches the bromo-quinoline scaffold.[1] |
| Polar Aprotic | THF, DMF, DMSO, DMAc | Excellent | Preferred for Reaction Chemistry. THF is ideal for lithiation/Grignard reactions.[1] DMF/DMSO are standard for nucleophilic aromatic substitutions ( |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to Moderate | Preferred for Chromatography. Soluble at room temperature, but may require heating for high concentrations (>0.5 M).[1] |
| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | Process Solvents. Good solubility at elevated temperatures ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Crystallization Co-solvents. Solubility is likely poor at RT but increases significantly with heat.[1] Used to induce precipitation from DMF/THF. |
| Aliphatics | Hexanes, Heptane, Pentane | Poor | Antisolvents. The compound will likely oil out or precipitate. Used to wash crystals or precipitate the product from EtOAc/DCM. |
| Aqueous | Water, Brine | Insoluble | Immiscible.[1] The compound is highly hydrophobic. |
Decision Logic for Solvent Selection
Select the solvent based on the specific downstream application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Experimental Protocol: Gravimetric Solubility Determination
Since exact quantitative data (g/L) varies by batch purity and crystal polymorph, use this Self-Validating Protocol to determine the precise solubility limit for your specific lot.
Reagents & Equipment
-
Compound: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (pure solid).[1]
-
Solvent: HPLC grade (dry if testing for water-sensitive reactions).
-
Equipment: 4 mL glass vial with screw cap, micro-spatula, analytical balance, vortex mixer.
Stepwise Saturation Workflow (Visual)
-
Tare: Weigh an empty, dry 4 mL vial (
). -
Initial Load: Add exactly 100 mg of the quinoline derivative (
). -
Solvent Addition (Incremental):
-
Add 100 µL of the target solvent.
-
Vortex vigorously for 60 seconds.
-
Observe: Is the solution clear?
-
-
Assessment Loop:
-
If Undissolved: Add another 100 µL solvent. Vortex. Repeat until clear.
-
If Clear: Record total volume added (
).[1]
-
-
Calculation:
[1]
Troubleshooting "Oiling Out"
In mixed solvent systems (e.g., attempting to crystallize with EtOAc/Hexane), this compound may form a separate oily liquid phase rather than crystals due to its low melting point and high lipophilicity.
-
Solution: Increase the temperature to redissolve the oil, then cool very slowly (1°C/min). Alternatively, seed the mixture with a tiny crystal of the pure compound.
Applications in Synthesis
Suzuki-Miyaura Coupling[1]
-
Challenge: The C8-Bromine is sterically crowded by the quinoline nitrogen lone pair and the perisubstituted C1-C8 interaction.
-
Recommended Solvent: 1,4-Dioxane or Toluene/Water mixtures.[1]
-
Why: These solvents allow for high reflux temperatures (>100°C) necessary to overcome the steric hindrance at the C8 position, while maintaining the lipophilic substrate in solution.
Lithiation / Halogen-Metal Exchange[1]
-
Challenge: The C2-CF
group is electron-withdrawing, making the ring susceptible to nucleophilic attack by alkyl lithiums (side reaction).[1] -
Recommended Solvent: Anhydrous THF or Et
O at -78°C .[1] -
Why: The compound has excellent solubility in ethers even at cryogenic temperatures, which is critical for kinetic control of the Lithium-Halogen exchange.
References
-
Synthesis of Halogenated Quinolines
-
Trifluoromethyl Quinoline Properties
-
Source: BenchChem Technical Guide.[6] "Physical Properties of Trifluoromethyl-Substituted Quinolines."
- Relevance: Confirms the lipophilicity enhancement (LogP increase) provided by the -CF group.
-
-
Solvent Effects on Poly-halogenated Heterocycles
-
General Solubility Data for CAS 1425335-26-7
-
Source: BLD Pharm / ChemScene Product Safety Data Sheets (SDS).[1]
- Relevance: Confirms "Insoluble in water" and "Soluble in Methanol (with heat)
-
Sources
- 1. americanelements.com [americanelements.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical Deep Dive into Trifluoromethylquinolines: A Computational Guide for Drug Discovery
This in-depth technical guide provides a comprehensive exploration of the theoretical and computational studies of trifluoromethylquinolines, a class of compounds of significant interest in medicinal chemistry.[1][2] We will delve into the quantum chemical calculations, molecular modeling techniques, and the profound insights they offer into the structure, reactivity, and biological potential of these molecules. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.
The Significance of the Trifluoromethyl Group in Quinoline Scaffolds
The introduction of a trifluoromethyl (-CF3) group into a quinoline scaffold can dramatically alter its physicochemical and biological properties.[3][4] The high electronegativity of fluorine atoms and the overall lipophilicity of the -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] These modifications are critical in transforming a promising compound into a viable drug candidate.[4] Theoretical studies provide a powerful lens through which to understand and predict the impact of trifluoromethylation on the electronic structure, reactivity, and intermolecular interactions of quinoline derivatives.
The Computational Chemist's Toolkit: Methods for Studying Trifluoromethylquinolines
A variety of computational methods are employed to investigate the properties of trifluoromethylquinolines. The choice of method is dictated by the specific research question, the desired level of accuracy, and the available computational resources.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying molecules of this size.[6][7] It offers a favorable balance between accuracy and computational cost, making it well-suited for a wide range of applications.
Core Principles: DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[8] This approach significantly reduces the computational expense while often providing results of comparable accuracy to more demanding methods.
Common Functionals and Basis Sets:
-
Functionals: The choice of the exchange-correlation functional is crucial in DFT. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its robust performance across a variety of molecular systems.[8][9][10]
-
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-31+G(d,p), are commonly employed.[8] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules containing electronegative atoms like fluorine.
A typical DFT workflow for analyzing a trifluoromethylquinoline derivative is illustrated below:
Caption: A generalized workflow for DFT calculations on trifluoromethylquinolines.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of trifluoromethylquinolines, such as their UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[8][11]
Causality Behind the Choice: TD-DFT extends the principles of DFT to time-varying electron densities, allowing for the calculation of electronic transition energies and oscillator strengths. This is crucial for understanding the photophysical properties of these molecules and for correlating computational results with experimental spectroscopic data.[8]
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of trifluoromethylquinolines, particularly their interactions with biological macromolecules like proteins.[12][13]
Underlying Principles: MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals how the system evolves. This allows for the study of conformational changes, binding stability, and the influence of solvent.
Key Theoretical Insights into Trifluoromethylquinolines
Theoretical studies have yielded a wealth of information about the structure, properties, and potential applications of trifluoromethylquinolines.
Molecular Geometry and Structural Parameters
DFT calculations provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.[10] These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on substituted quinolines have shown good agreement between DFT-optimized structures and experimental data.[9]
Electronic Properties and Reactivity
The electronic properties of a molecule are fundamental to its reactivity and biological activity.[7]
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[8]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[9] A smaller gap suggests that the molecule is more easily excited and therefore more reactive.[8]
Global Reactivity Descriptors: These descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.[9][14]
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution.[9] |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity.[14] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself.[9] |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ is the chemical potential) | A measure of the electrophilic character of a molecule.[9] |
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[13][15] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactions.
Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting spectroscopic data.
-
Vibrational Spectroscopy (FT-IR and Raman): DFT frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in FT-IR and Raman spectra.[10][16] This allows for the assignment of experimental bands and provides a detailed understanding of the molecular vibrations.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of trifluoromethylquinolines.[16]
-
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths and oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.[8]
Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in the crystal packing of trifluoromethylquinolines and their binding to biological targets.[17][18][19] Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions.[18][20]
Applications in Drug Discovery and Design
Theoretical studies of trifluoromethylquinolines are having a significant impact on the drug discovery process.[21][22][23]
Virtual Screening and Molecular Docking
Computational methods can be used to screen large libraries of virtual compounds to identify potential drug candidates.[24] Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a biological target.[21][25] For example, computational studies have identified fluorine-based quinolines as potent inhibitors of proteins involved in SARS-CoV-2 assembly.[12][26]
The general workflow for a structure-based drug design project involving trifluoromethylquinolines is depicted below:
Caption: A streamlined workflow for structure-based drug design.
ADMET Prediction
Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[20] This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug development pipeline. For instance, the BOILED-Egg method can be used to predict gastrointestinal absorption and blood-brain barrier penetration.[20]
Experimental Protocols: A Step-by-Step Guide to DFT Calculations
This section provides a detailed protocol for performing a typical DFT calculation on a trifluoromethylquinoline using the Gaussian software package.
Objective: To optimize the geometry and calculate the electronic properties of 2-(trifluoromethyl)quinoline.
Software: Gaussian 09 or later, GaussView 6 or later.
Protocol:
-
Molecule Building and Initial Setup:
-
Open GaussView.
-
Build the 2-(trifluoromethyl)quinoline molecule using the molecule builder.
-
Perform an initial "Clean-Up" of the geometry using the built-in mechanics force field.
-
-
Gaussian Calculation Setup:
-
Go to Calculate -> Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation.
-
Method:
-
Functional: Select B3LYP.
-
Basis Set: Select 6-31G(d,p).
-
-
Charge: 0
-
Spin: Singlet
-
Title: Enter a descriptive title, e.g., "2-CF3-quinoline B3LYP/6-31G(d,p) Opt Freq".
-
Click Submit and save the input file (e.g., 2-cf3-quinoline.gjf).
-
-
Running the Calculation:
-
Run the Gaussian calculation from the command line or through a queuing system.
-
-
Analysis of Results:
-
Geometry Optimization: Open the output file (.log or .out) in GaussView. Verify that the optimization has converged by checking for "Optimization completed." in the output file.
-
Frequency Calculation: In GaussView, go to Results -> Vibrations. Ensure that there are no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Properties:
-
Open the output file in a text editor.
-
Search for "Alpha MOs" to find the energies of the molecular orbitals. The HOMO and LUMO energies will be listed here.
-
Calculate the HOMO-LUMO gap and other reactivity descriptors using the formulas provided in Table 1.
-
-
Molecular Electrostatic Potential (MEP): In GaussView, go to Results -> Surfaces/Contours. Create a new surface using the MEP property mapped onto the electron density. This will generate a color-coded map of the electrostatic potential.
-
Future Perspectives
The field of theoretical and computational chemistry is constantly evolving.[27] The development of new and improved DFT functionals, the increasing power of high-performance computing, and the integration of machine learning and artificial intelligence are all expected to further enhance our ability to study complex molecular systems like trifluoromethylquinolines. These advancements will undoubtedly lead to a more rational and efficient design of novel therapeutic agents with improved efficacy and safety profiles.
References
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Ayalew, M. (2022) DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
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Stony Brook University. Theoretical & Computational Chemistry. [Link]
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RHAZES: Green and Applied Chemistry. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. [Link]
-
MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. [Link]
-
Taylor & Francis Online. (2023). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
-
PubMed. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. [Link]
-
RSC Publishing. (2021). Theoretical study for evaluating and discovering organic hydride compounds as novel trifluoromethylation reagents. [Link]
-
MDPI. (2022). Theoretical Investigation on Non-Covalent Interactions. [Link]
-
RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]
-
ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Link]
-
OSTI.GOV. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. [Link]
-
National Center for Biotechnology Information. (2023). Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds. [Link]
-
PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. [Link]
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ResearchGate. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. [Link]
-
PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
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Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
Weizmann Institute of Science. Computational chemistry Publications | Chemical Research Support. [Link]
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]
-
MDPI. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. [Link]
-
PubMed. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. [Link]
-
OSTI.GOV. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. [Link]
-
YouTube. (2023). Noncovalent Interactions. [Link]
-
SlideShare. (2015). Molecular modeling in drug design. [Link]
-
PubMed. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. [Link]
-
Taylor & Francis Online. (2020). Chemical reactivity theory (CRT) study of small drug-like biologically active molecules. [Link]
-
Journal of Education for Pure Science. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. [Link]
-
Indian Academy of Sciences. (2023). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. [Link]
-
YouTube. (2022). Impact of Molecular Modeling on Drug Discovery and Development in the Therapeutic Development Branch. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
-
MDPI. Special Issue : Theoretical Investigation on Non-covalent Interactions. [Link]
-
Fiveable. Molecular modeling | Medicinal Chemistry Class Notes. [Link]
-
ResearchGate. (2023). Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds. [Link]
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- 27. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
The Pharmacophore of Precision: A Technical Guide to Halogenated Quinolines
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. However, it is the strategic introduction of halogen atoms (F, Cl, Br, I) that transforms this planar bicycle from a generic intercalator into a high-precision therapeutic agent.
This guide moves beyond basic definitions to explore the "Halogen Effect" —specifically how halogen bonding (XB) and lipophilic modulation drive potency in antimalarial, anticancer, and antimicrobial applications. It provides actionable protocols for synthesis and validation, ensuring reproducibility in your research pipeline.
Part 1: The Halogen Effect (Cheminformatics & Mechanism)
To understand the biological activity of halogenated quinolines, one must look beyond steric hindrance. The defining feature is the Sigma-Hole (\u03c3-hole) .
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonds, halogens (Cl, Br, I) exhibit an anisotropic electron density distribution. While the equatorial region of the halogen is electron-rich (nucleophilic), the region along the C-X bond axis is electron-deficient (electrophilic).
-
Mechanism: This positive potential cap (the \u03c3-hole) interacts with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.
-
Strength: I > Br > Cl > F. (Fluorine rarely exhibits a \u03c3-hole due to its high electronegativity but influences pKa and metabolic stability via the gauche effect).
-
Impact: A single Chlorine substitution at position 7 (as in Chloroquine) is not merely a lipophilic handle; it is electronically critical for inhibiting heme polymerization.
Lipophilicity and Bioavailability
Halogenation increases logP, facilitating passive transport across the blood-brain barrier (BBB) and bacterial membranes.
| Halogen | Atomic Radius (Å) | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) | Biological Role |
| Fluorine (F) | 1.47 | 3.98 | 116 | Metabolic block, pKa modulation. |
| Chlorine (Cl) | 1.75 | 3.16 | 81 | Lipophilicity, \u03c3-hole bonding. |
| Bromine (Br) | 1.85 | 2.96 | 68 | Strong \u03c3-hole, heavy atom effect. |
| Iodine (I) | 1.98 | 2.66 | 57 | Max \u03c3-hole, radiolabeling. |
Part 2: Therapeutic Classes & SAR
Antimalarial Activity (The 4-Aminoquinolines)
The classic example is Chloroquine . The mechanism relies on the accumulation of the drug in the parasite's acidic digestive vacuole.
-
Target: Heme detoxification pathway.
-
Critical SAR:
-
C-7 Position: Electron-withdrawing groups (Cl, Br) at C-7 are essential. They reduce the pKa of the quinoline nitrogen, optimizing the ratio of neutral/protonated species for membrane permeation and vacuolar trapping.
-
C-4 Side Chain: A basic amino side chain is required for accumulation in the acidic vacuole.
-
Anticancer Activity (8-Hydroxyquinolines)
Halogenated 8-hydroxyquinolines (8-HQ) act via metal chelation and apoptosis induction.
-
Mechanism: Chelation of Cu(II) and Zn(II) leads to redox cycling and ROS generation, damaging DNA in cancer cells.
-
Key Compound: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
-
SAR: Halogenation at C-5 and C-7 prevents metabolic glucuronidation and enhances metal binding stability.
Antimicrobial & Anti-Biofilm
Recent advances (2024-2025) highlight halogenated quinolines against MRSA and S. epidermidis.
-
Mechanism: Disruption of membrane potential and inhibition of biofilm formation.
-
SAR: 2-position modifications combined with 5,7-dihalo substitution patterns significantly lower MIC (Minimum Inhibitory Concentration).
Part 3: Visualization of Pathways
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the functional zones of the quinoline scaffold.
Caption: Functional mapping of the quinoline scaffold showing critical substitution sites for biological activity.
Part 4: Experimental Workflows
To ensure reproducibility, we utilize a validated synthesis protocol for halogenation and a standard biological assay.
Protocol: Regioselective Synthesis of 5,7-Dichloro-8-Hydroxyquinoline
Methodology adapted from electrophilic aromatic substitution principles.
Reagents: 8-Hydroxyquinoline (8-HQ), N-Chlorosuccinimide (NCS), Acetic Acid, Methanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 8-HQ in 20 mL of glacial acetic acid.
-
Reagent Addition: Add 2.2 equivalents of NCS slowly at room temperature.
-
Reaction: Stir the mixture at 60°C for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Checkpoint: The di-halogenated product is less polar than the mono-halogenated intermediate.
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Filtration: Collect the precipitate via vacuum filtration.
-
Purification: Recrystallize from ethanol to obtain pure 5,7-dichloro-8-hydroxyquinoline.
Protocol: Biofilm Eradication Assay (MBEC)
Targeting S. epidermidis or S. aureus.
-
Culture: Grow bacteria in Tryptic Soy Broth (TSB) overnight.
-
Seeding: Dilute to OD600 = 0.1 and seed into a 96-well plate (calgary biofilm device). Incubate for 24h to form biofilms.
-
Treatment: Wash pegs to remove planktonic cells. Transfer pegs to a challenge plate containing serial dilutions of the halogenated quinoline (0.5 µM to 64 µM).
-
Exposure: Incubate for 24h at 37°C.
-
Recovery: Transfer pegs to a recovery plate (fresh TSB) and sonicate to dislodge surviving biofilm cells.
-
Readout: Incubate recovery plate for 24h and read OD600.
-
Calculation: The lowest concentration with no regrowth is the MBEC.
-
Diagram 2: Synthesis & Assay Workflow
Caption: Integrated workflow from chemical synthesis to biological validation (MBEC assay).
Part 5: Future Directions & Conclusion
The future of halogenated quinolines lies in hybridization .
-
PROTACs: Conjugating halogenated quinolines (as the warhead) to E3 ligase ligands to degrade specific oncogenic proteins.
-
Metal-Organic Frameworks (MOFs): Using 8-HQ derivatives as linkers for targeted drug delivery systems.
References
-
Ali, N., et al. (2026).[1] Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. Link
-
Pratiwi, R., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science. Link
-
Oliveri, V. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dalton Transactions (RSC). Link
-
Basak, S., et al. (2025).[2] Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.[3] International Journal for Multidisciplinary Research. Link
-
Gomes, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS). Link
Sources
Technical Guide: Hazard Profiling and Safe Handling of Brominated Quinolines
Executive Summary
Brominated quinolines serve as critical scaffolds in the development of antimalarial, antibacterial, and anticancer therapeutics (e.g., Broxyquinoline, Cloxyquin). However, their utility is counterbalanced by a complex hazard profile that combines the inherent toxicity of the quinoline heterocycle with the reactivity of halogen substituents.
This guide moves beyond basic Safety Data Sheet (SDS) summaries to analyze the mechanistic origins of these hazards. It provides a self-validating framework for safe synthesis and handling, focusing on hepatotoxicity, phototoxicity, and thermal runaway risks during bromination.
Chemical & Physical Hazard Profile
The introduction of a bromine atom to the quinoline ring alters lipophilicity and electrophilicity, often enhancing bioavailability but also toxicity. Below is a comparative hazard matrix derived from GHS classifications and toxicological data.
Table 1: Comparative Hazard Matrix
| Compound Class | Key GHS Codes | Primary Physical Hazard | Primary Health Hazard | Environmental Fate |
| Parent Quinoline | H301, H312, H341, H350 | Combustible liquid | Carcinogenic (1B) , Mutagenic | Aquatic Chronic 2 (H411) |
| Bromo-quinolines (e.g., 3-bromoquinoline) | H302, H315, H319, H335 | Solid/Liquid (MP dependent) | Severe Irritant , Acute Tox (Oral) | Persistent; Toxic to aquatic life |
| Halo-alkyl Quinolines (e.g., 8-bromomethyl-) | H314 (Corrosive) | Corrosive Solid | Skin Corrosion (1B) , Lachrymator | Hydrolytically unstable |
| Hydroxy-bromo-quinolines | H317, H361 | Solid dust | Sensitizer , Reprotox Suspect | Bioaccumulative potential |
Critical Insight: While the parent quinoline is a confirmed carcinogen (metabolically activated to an epoxide), brominated derivatives often shift the profile toward severe irritation and acute toxicity due to enhanced alkylating potential or ROS generation.
Toxicological Mechanisms[1][2]
To safely handle these compounds, researchers must understand why they are toxic. The two dominant mechanisms are metabolic activation (hepatotoxicity) and UV-induced reactive oxygen species (ROS) generation (phototoxicity).
Phototoxicity & ROS Generation
Halogenated quinolines possess high molar extinction coefficients in the UV-A/B range. Upon photon absorption, the heavy atom effect (bromine) facilitates intersystem crossing (ISC) to the triplet state. This long-lived state transfers energy to molecular oxygen, generating singlet oxygen (
Visualization: Phototoxic Signaling Pathway
The following diagram illustrates the cascade from UV exposure to cellular damage.
Figure 1: Mechanism of phototoxicity in halogenated quinolines via Type I and Type II photochemical reactions.
Hepatotoxicity
Quinoline derivatives are metabolized by Cytochrome P450 enzymes (specifically CYP2A6 and CYP3A4). The 5,6-bond is a common site for epoxidation. While halogenation can block specific metabolic sites, it may redirect metabolism to form reactive quinone-imine intermediates, which deplete glutathione and cause centrilobular liver necrosis [1].
Synthesis & Process Safety
The synthesis of brominated quinolines (e.g., via electrophilic aromatic substitution) presents significant process hazards. The choice of brominating agent dictates the risk profile.
Reagent Selection & Thermal Risks
-
Elemental Bromine (
): Highly corrosive, high vapor pressure. Reactions are often exothermic and autocatalytic. -
N-Bromosuccinimide (NBS): Solid, easier to handle, but prone to "induction periods" in radical reactions. If the reaction stalls and then initiates suddenly, a thermal runaway can occur.
-
Flow Chemistry: The safest modern approach. Generating
in situ or using packed-bed reactors minimizes the active inventory of hazardous intermediates [2].
Visualization: Process Safety Decision Logic
Use this workflow to select the safest synthetic route.
Figure 2: Decision tree for selecting bromination reagents based on scale and safety constraints.
Safe Handling Protocol (SOP)
This protocol is designed to be self-validating: if you cannot perform a step (e.g., lack of specific PPE), the work must stop.
Personal Protective Equipment (PPE)
Standard latex gloves are insufficient for halogenated aromatics due to rapid permeation.
-
Hand Protection: Double-gloving recommended. Inner layer: Laminate film (Silver Shield). Outer layer: Nitrile (>0.11 mm) for dexterity.
-
Respiratory: Work must be performed in a certified chemical fume hood. If handling powder outside a hood, a P3/N100 particulate respirator is mandatory.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1+). Face shield required during synthesis setup.
Engineering Controls & Storage
-
Light Sensitivity: Store all brominated quinolines in amber glass or aluminum-wrapped containers to prevent photolytic degradation (liberation of
radicals). -
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or alkali metals.
-
Decontamination: For surface spills, use a 10% sodium thiosulfate solution to quench active bromine residues before cleaning with soap and water.
Emergency Response
-
Skin Contact: Immediate wash with polyethylene glycol (PEG 400) if available, followed by water. PEG is more effective at solubilizing lipophilic quinolines than water alone.
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (up to 48 hours) if the compound is volatile or if dust was inhaled [3].
References
-
U.S. EPA. (2001). Toxicological Review of Quinoline. Integrated Risk Information System (IRIS). Available at: [Link]
-
Laudadio, G., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Journal of Flow Chemistry. Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 8-(Bromomethyl)quinoline. Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: Quinoline. REACH Registration Dossier. Available at: [Link]
The Strategic Utility of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile electronic nature have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a diverse array of biological targets.[1] From the historical success of quinine as an antimalarial to the development of modern targeted cancer therapies, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[2] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as its metabolic stability, lipophilicity, and binding affinity to specific proteins.[3]
This guide focuses on a particularly valuable, yet underexplored, derivative: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (CAS No. 1425335-26-7) . This compound is a trifecta of strategic functionalization, incorporating a bromine atom, a fluorine atom, and a trifluoromethyl group. Each of these substituents imparts unique properties that make this molecule a highly attractive building block for the synthesis of novel therapeutic agents. The bromine at the 8-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 5-position can enhance metabolic stability and modulate the basicity of the quinoline nitrogen. The trifluoromethyl group at the 2-position is a well-established bioisostere for a methyl group, offering increased lipophilicity and resistance to oxidative metabolism.
This in-depth technical guide will provide a comprehensive overview of the commercial availability, synthesis, reactivity, and potential applications of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, with a particular focus on its utility in drug discovery and development.
Commercial Availability
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is available from a number of specialized chemical suppliers. Researchers can procure this key building block from vendors such as Matrix Scientific and other fine chemical providers.[4] The availability of this compound from commercial sources significantly accelerates the early stages of drug discovery by eliminating the need for multi-step de novo synthesis.
Table 1: Commercial Suppliers of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
| Supplier | CAS Number | Additional Information |
| Matrix Scientific | 1425335-26-7 | Provides the compound as a key building block for research. |
| Various global suppliers | 1425335-26-7 | Available in various quantities for research and development purposes. |
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug design. While detailed experimental data for 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is not extensively published, we can infer its properties based on the contributions of its individual functional groups and analysis of similar structures.
Table 2: Predicted Physicochemical Properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₄BrF₄N | Based on its chemical structure. |
| Molecular Weight | 294.05 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | Likely a solid at room temperature | Typical for substituted quinolines of this molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | The presence of the trifluoromethyl and bromo groups increases lipophilicity. |
| pKa | Lower than unsubstituted quinoline | The electron-withdrawing effects of the fluorine and trifluoromethyl groups decrease the basicity of the quinoline nitrogen. |
| LogP | Higher than unsubstituted quinoline | The bromo, fluoro, and trifluoromethyl groups all contribute to increased lipophilicity. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The aromatic region would display a complex set of multiplets corresponding to the four protons on the quinoline ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents.
-
¹³C NMR: The spectrum would show ten distinct signals in the aromatic region. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group would be observed, likely in the region of -60 to -70 ppm (relative to CFCl₃). A separate signal would be present for the fluorine atom at the 5-position.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).
Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
The synthesis of polysubstituted quinolines can be achieved through various established methodologies. A plausible and efficient route to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline likely involves a variation of the Friedländer annulation , a classic and robust method for quinoline synthesis.[6][7][8][9] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Proposed Synthetic Workflow
A logical synthetic approach would start from a suitably substituted aniline and a trifluoromethyl-containing building block.
Caption: A plausible synthetic workflow for 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for quinoline synthesis and should be optimized for this specific target molecule.
Step 1: Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinolin-4-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluoroaniline (1.0 eq.) and polyphosphoric acid (PPA) or another suitable acidic catalyst.
-
Addition of Reagents: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude quinolinol product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 8-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)quinoline
-
Reaction Setup: In a well-ventilated fume hood, combine the 8-Bromo-5-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) with phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
-
Reaction Setup: Dissolve the 8-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product.
Reactivity and Applications in Drug Discovery
The true value of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline lies in its potential for diversification through the strategic manipulation of its functional groups.
The Versatility of the 8-Bromo Substituent: A Gateway to Diverse Scaffolds
The bromine atom at the 8-position is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[10][11][12][13] These reactions are fundamental in modern medicinal chemistry for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from simple precursors.
Sources
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- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized 2-(Trifluoromethyl)quinolines
Introduction: The Significance of the 2-Trifluoromethylquinoline Scaffold
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, can dramatically and often favorably modulate a molecule's physicochemical and biological properties. The high electronegativity, metabolic stability, and lipophilicity of the CF₃ group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways. These attributes have rendered 2-(trifluoromethyl)quinolines highly sought-after scaffolds in drug discovery programs targeting a range of diseases, including malaria, cancer, and inflammatory conditions.
This technical guide provides an in-depth exploration of robust and versatile synthetic routes to functionalized 2-(trifluoromethyl)quinolines. We will move beyond a mere recitation of procedures to dissect the underlying mechanistic principles, offering insights into the rationale behind experimental design. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize these valuable compounds.
Strategic Approaches to the Quinoline Core: A Mechanistic Overview
The construction of the 2-(trifluoromethyl)quinoline scaffold can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings, as well as the availability of starting materials. This guide will focus on three prevalent and effective methods:
-
Metal-Free [5+1] Cyclization: A modern and environmentally conscious approach utilizing 2-vinylanilines and trifluoroacetic acid.
-
The Modified Friedländer Annulation: A classic and highly adaptable condensation reaction between an ortho-aminoaryl ketone and a trifluoromethyl-containing active methylene compound.
-
Reductive Cyclization of Trifluoromethylated Enamines: A multi-step yet highly effective route for constructing complex, substituted quinolines.
Method 1: Metal-Free [5+1] Cyclization of 2-Vinylanilines
This approach represents a significant advancement in the synthesis of 2-(trifluoromethyl)quinolines, offering a green and atom-economical pathway that avoids the use of transition metal catalysts.[1][2] The reaction proceeds via a [5+1] cyclization, where five atoms of the quinoline ring are sourced from a 2-vinylaniline derivative and the final carbon atom, along with the trifluoromethyl group, is provided by a polyfluoroalkanoic acid, most commonly trifluoroacetic acid (TFA).[1]
Causality and Mechanistic Insight
The elegance of this method lies in its simplicity and the dual role of trifluoroacetic acid as both a reactant and a promoter of the key cyclization step. The reaction is typically performed under neat (solvent-free) conditions at elevated temperatures.[1]
The proposed mechanism, depicted below, initiates with the formation of a trifluoroacetamide intermediate from the reaction between the aniline nitrogen and TFA. Tautomerization to an iminol species, followed by acid-mediated dehydration, generates a reactive nitrilium intermediate. The vinyl group then participates in an intramolecular electrophilic addition to the nitrilium ion, forming a six-membered ring carbocation. Subsequent deprotonation and aromatization yield the final 2-(trifluoromethyl)quinoline product.
Caption: Proposed mechanism for the metal-free synthesis of 2-(trifluoromethyl)quinolines.
Advantages and Practical Considerations
-
Metal-Free: Avoids potential contamination of the final product with transition metals, which is a significant advantage in pharmaceutical applications.
-
Atom Economy: The reaction is highly atom-economical, with water being the primary byproduct.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the 2-vinylaniline starting material, including both electron-donating and electron-withdrawing substituents.[1]
-
Operational Simplicity: The catalyst- and additive-free nature of the reaction simplifies the experimental setup and purification process.
The primary consideration for this method is the need for elevated temperatures (typically 140 °C), which may not be suitable for thermally sensitive substrates.[1]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-6-methylquinoline
This protocol is adapted from the work of Nan, et al.[1]
Materials:
-
2-Vinyl-4-methylaniline (1.0 mmol, 133 mg)
-
Trifluoroacetic acid (TFA) (3.0 mmol, 228 μL)
-
Screw-capped vial (10 mL)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL screw-capped vial, add 2-vinyl-4-methylaniline (1.0 mmol, 133 mg).
-
Add trifluoroacetic acid (3.0 mmol, 228 μL) to the vial.
-
Seal the vial tightly and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction vial to neutralize the excess TFA. Continue addition until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)-6-methylquinoline.
| Substrate (2-Vinylaniline) | Product | Yield (%) |
| 2-Vinylaniline | 2-(Trifluoromethyl)quinoline | 92 |
| 4-Methoxy-2-vinylaniline | 6-Methoxy-2-(trifluoromethyl)quinoline | 85 |
| 4-Chloro-2-vinylaniline | 6-Chloro-2-(trifluoromethyl)quinoline | 89 |
| 4-Nitro-2-vinylaniline | 6-Nitro-2-(trifluoromethyl)quinoline | 75 |
Table 1: Representative yields for the metal-free synthesis of 2-(trifluoromethyl)quinolines. Data sourced from Nan, et al.[1]
Method 2: The Modified Friedländer Annulation
The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] For the synthesis of 2-(trifluoromethyl)quinolines, this typically involves the reaction of a 2-aminoaryl ketone with an ethyl trifluoroacetate equivalent. This method is highly versatile, allowing for the introduction of a wide variety of substituents on the quinoline core.
Causality and Mechanistic Insight
The reaction can be catalyzed by either acids or bases. The mechanism involves an initial aldol-type condensation between the enolate of the trifluoroacetyl compound and the carbonyl of the 2-aminoaryl ketone. This is followed by an intramolecular cyclization via attack of the amino group on the newly formed carbonyl (or its enol form), and subsequent dehydration to yield the aromatic quinoline ring. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. Modern variations often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields.
Caption: General workflow of the Friedländer annulation for quinoline synthesis.
Advantages and Practical Considerations
-
Versatility: A wide range of commercially available 2-aminoaryl ketones and β-ketoesters can be used, allowing for the synthesis of a diverse library of quinolines.
-
Predictable Regioselectivity: The substitution pattern of the final product is directly determined by the starting materials.
-
Scalability: The reaction is generally scalable, making it suitable for the production of larger quantities of material.
A key consideration is that the classical conditions can be harsh (high temperatures, strong acids or bases), which may not be compatible with sensitive functional groups. The use of microwave-assisted protocols can often mitigate these issues.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(Trifluoromethyl)-4-phenylquinoline
This protocol is a representative example of a microwave-assisted Friedländer annulation.
Materials:
-
2-Aminoacetophenone (1.0 mmol, 135 mg)
-
Ethyl trifluoroacetoacetate (1.2 mmol, 221 mg)
-
Glacial Acetic Acid (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Place 2-aminoacetophenone (1.0 mmol, 135 mg) and ethyl trifluoroacetoacetate (1.2 mmol, 221 mg) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Add glacial acetic acid (3 mL) to the vial.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated aqueous solution of sodium carbonate.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.
| 2-Aminoaryl Ketone | Active Methylene Compound | Product | Typical Conditions |
| 2-Aminoacetophenone | Ethyl trifluoroacetoacetate | 4-Methyl-2-(trifluoromethyl)quinoline | p-TsOH, 100 °C |
| 2-Aminobenzophenone | Ethyl trifluoroacetoacetate | 4-Phenyl-2-(trifluoromethyl)quinoline | Acetic Acid, MW, 120 °C |
| 1-(2-Amino-5-chlorophenyl)ethanone | Ethyl trifluoroacetoacetate | 6-Chloro-4-methyl-2-(trifluoromethyl)quinoline | Iodine, Reflux |
Table 2: Examples of Friedländer annulation for the synthesis of 2-(trifluoromethyl)quinolines.
Method 3: Reductive Cyclization of Trifluoromethylated Enamines
This synthetic route provides access to highly substituted 2-(trifluoromethyl)quinolines through a multi-step sequence that offers excellent control over the final substitution pattern. The key steps involve the synthesis of a trifluoromethylated enamine from a corresponding haloalkene, followed by a reductive cyclization.[5]
Causality and Mechanistic Insight
The synthesis begins with the preparation of α-CF₃-enamines, which can be achieved by reacting a suitable haloalkene with a secondary amine like pyrrolidine.[5] These enamines are then reacted with a 2-nitrobenzaldehyde to form an ortho-nitro-substituted α,β-diaryl-CF₃-enone. The critical step is the subsequent reduction of the nitro group, typically using a system like iron powder in acetic acid (Fe/AcOH).[5] The in situ generated aniline then undergoes a rapid intramolecular cyclization onto the enone system, followed by aromatization to yield the 2-CF₃-3-arylquinoline. A one-pot procedure for this transformation has been developed, enhancing its synthetic utility.[5]
Caption: Key transformations in the synthesis of 2-CF₃-quinolines via reductive cyclization.
Advantages and Practical Considerations
-
High Level of Substitution: This method allows for the synthesis of quinolines with substitution at the 2, 3, and 4 positions, as well as on the carbocyclic ring.
-
High Yields: The reductive cyclization step often proceeds in excellent yield.[5]
-
One-Pot Potential: The ability to perform the final steps in a one-pot fashion increases the efficiency of the process.[5]
This is a multi-step synthesis, which may be a drawback if a simpler, more direct route is available. The synthesis of the starting haloalkenes and enamines adds to the overall step count.
Experimental Protocol: One-Pot Synthesis of 2-(Trifluoromethyl)-3-phenylquinoline
This protocol is adapted from the work of Muzalevskiy, et al.[5]
Materials:
-
α-CF₃-enamine derived from pyrrolidine and a corresponding haloalkene (1.0 mmol)
-
2-Nitrobenzaldehyde (1.1 mmol, 166 mg)
-
Iron powder (5.0 mmol, 279 mg)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (5 mL)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the α-CF₃-enamine (1.0 mmol) and 2-nitrobenzaldehyde (1.1 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 2 hours to form the ortho-nitro-substituted enone intermediate. Monitor by TLC.
-
To the reaction mixture, add glacial acetic acid (5 mL) followed by the portion-wise addition of iron powder (5.0 mmol) over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)-3-phenylquinoline.
| Enamine Substituent (Aryl) | 2-Nitrobenzaldehyde Substituent | Product | Yield (%) |
| Phenyl | H | 2-(Trifluoromethyl)-3-phenylquinoline | 99 |
| 4-Methoxyphenyl | H | 3-(4-Methoxyphenyl)-2-(trifluoromethyl)quinoline | 95 |
| 4-Chlorophenyl | 5-Chloro | 6-Chloro-3-(4-chlorophenyl)-2-(trifluoromethyl)quinoline | 92 |
Table 3: Representative yields for the reductive cyclization synthesis of 2-(trifluoromethyl)quinolines. Data sourced from Muzalevskiy, et al.[5]
Conclusion
The synthetic routes outlined in this application note provide a robust toolkit for accessing functionalized 2-(trifluoromethyl)quinolines. The choice of method will ultimately depend on the specific target molecule, desired substitution patterns, and the practical constraints of the laboratory. The metal-free [5+1] cyclization offers an elegant and environmentally friendly approach for simpler substitution patterns. The Friedländer annulation remains a highly versatile and reliable method, especially when augmented with modern techniques like microwave heating. For more complex, highly substituted targets, the reductive cyclization of trifluoromethylated enamines provides a powerful, albeit more lengthy, strategy. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to efficiently and effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
-
Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1984–1988. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., Teruya, T., & Eda, M. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572. [Link]
-
Luo, Q., et al. (2025). Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][1][6]iodaoxol-3(1H)-one to Construct Functionalized Quinolines. The Journal of Organic Chemistry. [Link]
-
Reddy, T. R., & G, N. (2021). Recent advances and prospects in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry, 19(2), 257-279. [Link]
-
Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319. [Link]
Sources
- 1. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. We delve into the principal reaction pathways for modifying this versatile scaffold, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to facilitate the synthesis of novel quinoline derivatives.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substrate, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, is a highly valuable synthetic intermediate. Its unique substitution pattern offers distinct advantages for drug design:
-
The 2-(trifluoromethyl) group enhances lipophilicity and metabolic stability.[3]
-
The 5-fluoro group can modulate pKa, improve binding interactions through hydrogen bonding, and block metabolic pathways.
-
The 8-bromo substituent serves as a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide will explore the key strategies for leveraging the reactivity of the C8-Br bond and the potential of the C5-F bond to generate diverse libraries of novel chemical entities.
Core Concepts: Navigating Reactivity
The functionalization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is governed by the distinct electronic properties of its substituents. The quinoline ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effects of the trifluoromethyl and fluoro groups. This electronic landscape dictates the preferred reaction pathways.
-
Palladium-Catalyzed Cross-Coupling at C8: The carbon-bromine bond at the 8-position is the primary site for functionalization via common cross-coupling reactions. The generally accepted mechanism for these transformations involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.[4]
-
Nucleophilic Aromatic Substitution (SNAr) at C5: The fluorine atom at the 5-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring system and the trifluoromethyl group.[5] While generally less reactive than the C-Br bond in cross-coupling, the C-F bond can be displaced by strong nucleophiles under specific conditions.
The following sections provide detailed protocols and the scientific rationale for achieving these transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
The C8-bromo position is ideal for introducing new carbon-carbon and carbon-nitrogen bonds, enabling rapid diversification of the quinoline core.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[2][6] Its tolerance for a wide range of functional groups makes it a cornerstone of modern synthetic chemistry.
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the formation of the active, coordinatively unsaturated L₁Pd(0) species, which is highly reactive in the oxidative addition step.[4] Pre-catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos are highly effective.
-
Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be optimized.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0 eq) | DME | 85 | 88-96 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.5 eq) | Toluene/H₂O (10:1) | 100 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 90 | 75-85 |
Note: Yields are illustrative and based on typical outcomes for similar couplings.[7]
-
To a flame-dried Schlenk flask, add 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is critical for introducing amine functionalities, which are prevalent in pharmaceuticals.
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and the crucial C-N reductive elimination step.[9][10]
-
Base: A strong, non-nucleophilic base is necessary. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and alkali metal tert-butoxides (NaOtBu or KOtBu) are most common.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (2 mol%) | NaOtBu (1.5 eq) | Toluene | 100 | 90-98 |
| 2 | Aniline | XPhos Pd G2 (2 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | BrettPhos Pd G3 (3 mol%) | LHMDS (1.8 eq) | THF | 70 | 80-92 |
Note: Yields are illustrative and based on typical outcomes for similar aminations.[11]
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq) and the ligand (if not using a pre-catalyst).
-
Add 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel chromatography to afford the desired product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is the classic system. The palladium facilitates the oxidative addition, while the copper(I) is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.
-
To a degassed solution of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture briefly with a stream of argon.
-
Add phenylacetylene (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 16 hours or until completion is indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
While less common than C-Br functionalization, the C5-fluoro substituent can be displaced by potent nucleophiles under forcing conditions. The strong electron-withdrawing nature of the quinoline ring, amplified by the CF₃ group, activates the C-F bond towards SNAr.[5][14]
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or secondary amines are typically required.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophilic salt and do not interfere with the reaction.
-
Temperature: Elevated temperatures (often >100 °C) are usually necessary to overcome the high activation energy associated with breaking the strong C-F bond.
-
In a sealed vial, dissolve 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMSO.
-
Add sodium methoxide (3.0 eq, either as a solid or a solution in methanol).
-
Seal the vial tightly and heat the mixture to 120 °C in an oil bath.
-
Monitor the reaction progress by LC-MS. The reaction may require 24-48 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Conclusion
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a synthetically tractable platform for generating novel chemical matter. The C8-bromo position offers a reliable entry point for diversification through a suite of well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the C5-fluoro position presents an opportunity for late-stage functionalization via nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to explore the chemical space around this valuable quinoline scaffold.
References
-
MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Available at: [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoropyridin-2-amidoximes. ePrints Soton. Available at: [Link]
-
National Institutes of Health (PMC). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
-
National Institutes of Health (PMC). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
National Institutes of Health (PMC). (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2014). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (2016). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Available at: [Link]
-
National Institutes of Health (PMC). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers [mdpi.com]
experimental protocol for assessing the antimicrobial activity of quinoline derivatives
Application Note: Strategic Assessment of Antimicrobial Activity in Quinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Therapeutics
The quinoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for historic antimalarials (Quinine, Chloroquine) and the blockbuster fluoroquinolone antibiotics (Ciprofloxacin, Moxifloxacin). However, the emergence of antimicrobial resistance (AMR) necessitates the development of novel derivatives that bypass traditional mutation sites (e.g., Ser83/Asp87 in GyrA).
This protocol provides a rigorous, self-validating framework for assessing new quinoline derivatives. Unlike generic screening guides, this document addresses the specific physicochemical challenges of quinolines—namely, their lipophilicity, metal chelation properties, and specific mode of action (DNA gyrase poisoning).
Experimental Workflow Overview
The following workflow outlines the critical path from compound handling to mechanistic validation.
Figure 1: Strategic workflow for antimicrobial characterization. Note the feedback loop at the MIC stage; quinolines often precipitate in aqueous media, mimicking bacterial growth turbidity.
Phase I: Compound Handling & Solubility (The "Hidden" Variable)
Challenge: Quinoline derivatives are frequently hydrophobic. Improper solubilization leads to "micellar false positives" or precipitation that resembles bacterial growth.
Protocol:
-
Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).
-
The "Cloud Point" Check: Before adding to bacteria, dilute 10 µL of stock into 990 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Clear Solution: Proceed.
-
Turbid/Precipitate: You must lower the testing range or use a co-solvent (e.g., 5% Tween-80), though this may affect bacterial permeability.
-
-
Maximum DMSO Tolerance: The final assay concentration of DMSO must not exceed 1% (v/v) . Gram-negative bacteria (e.g., P. aeruginosa) are sensitive to DMSO >2%.
Phase II: Primary Screening (MIC) – The Resazurin Modification
While optical density (OD) is standard, quinolines can be colored or fluorescent, interfering with absorbance readings. We utilize a Resazurin-based Broth Microdilution (modified CLSI M07-A10) for unambiguous visual scoring.
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical:
and levels must be physiological, as quinolines can chelate these ions, reducing potency. -
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive), DMSO 1% (Solvent), Sterile Media (Negative).
Step-by-Step Protocol:
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of quinoline stock (2x concentration) to Column 1. Mix and transfer 100 µL across to Column 10. Discard the final 100 µL.
-
Result: 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation: Prepare a bacterial suspension adjusted to
CFU/mL. Add 100 µL to all testing wells. -
Incubation: 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution to each well. Incubate for 1–4 hours.
-
Blue (Resazurin): No Growth (Inhibition).
-
Pink/Colorless (Resorufin): Active Growth (Metabolic Reduction).
-
Data Interpretation: The MIC is the lowest concentration well that remains blue .
Phase III: Secondary Characterization (MBC & Time-Kill)
To determine if your derivative is bacteriostatic (inhibits growth) or bactericidal (kills), you must perform these assays.
A. Minimum Bactericidal Concentration (MBC)
-
Sample 10 µL from the MIC well and the two wells above it (2x and 4x MIC).
-
Spot onto nutrient agar plates. Incubate for 24h.
-
MBC Definition: The concentration killing
of the initial inoculum.-
Rule of Thumb: If MBC
4x MIC, the compound is bactericidal .
-
B. Time-Kill Kinetics
Why: Quinolines targeting DNA gyrase often exhibit concentration-dependent killing.
Protocol:
-
Inoculate broth containing the drug at 4x MIC with
CFU/mL. -
Aliquot samples at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate counts.[1]
-
Success Criteria: A
reduction in CFU/mL within 24 hours confirms bactericidal activity.
Data Summary Table:
| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Q-Deriv-01 | 2.0 | 4.0 | 2.0 | Bactericidal |
| Q-Deriv-02 | 8.0 | >64 | >8.0 | Bacteriostatic |
| Cipro (Ctrl) | 0.25 | 0.5 | 2.0 | Bactericidal |
Phase IV: Mechanism of Action (DNA Gyrase Inhibition)
Quinolines classically stabilize the DNA-Gyrase cleavable complex.[2] To prove your derivative follows this mechanism (and isn't just a membrane disruptor), use a DNA Supercoiling Inhibition Assay .
Concept: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA Gyrase. Effective quinolines inhibit this process.[3]
Figure 2: Mechanism of Action. Quinolines trap the enzyme on DNA, preventing re-ligation and causing lethal double-strand breaks.
Protocol:
-
Reaction Mix: 1 unit DNA Gyrase (E. coli), 0.5 µg Relaxed pBR322 plasmid, Assay Buffer (Tris-HCl, KCl,
, ATP). -
Treatment: Add quinoline derivative (varying concentrations).
-
Incubation: 37°C for 30 minutes.
-
Termination: Add Stop Buffer (SDS + Proteinase K) to digest the enzyme.
-
Analysis: Run on 1% Agarose gel.
-
Result: Supercoiled DNA migrates faster. If the drug works, you will see a lagging band (relaxed DNA) similar to the untreated control.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI.[4] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline in Materials Science
Introduction: A Multifunctional Building Block for Advanced Materials
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential as a versatile building block in the synthesis of advanced functional materials. Its unique trifunctional substitution pattern—a reactive bromine atom, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group—offers a powerful toolkit for chemists and materials scientists. The quinoline core provides a rigid, aromatic scaffold with inherent photophysical properties. The strategic placement of the substituents allows for precise tuning of the electronic and steric characteristics of resulting materials, making this compound particularly promising for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).
The trifluoromethyl (-CF3) group is a key feature, known to enhance the stability, lipophilicity, and resistance to enzymatic degradation of organic molecules.[1][2] In the context of materials science, the strong electron-withdrawing nature of the -CF3 group can improve electron transport properties and reduce intermolecular stacking, which is highly beneficial for developing efficient phosphorescent materials for OLEDs.[1] The fluorine atom at the 5-position further modulates the electronic properties of the quinoline ring system. The bromine atom at the 8-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.[3]
This application note will provide a comprehensive overview of the potential applications of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline in materials science, with a focus on its use as a precursor for OLED materials. Detailed protocols for its functionalization via Suzuki-Miyaura cross-coupling are provided, along with insights into the design and synthesis of novel materials.
Core Attributes and Physicochemical Properties
A summary of the key physicochemical properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is presented in the table below. These properties are crucial for its handling, reaction setup, and predicting its behavior in materials formulations.
| Property | Value | Source |
| Molecular Formula | C10H4BrF4N | N/A |
| Molecular Weight | 294.04 g/mol | N/A |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 309.6 ± 37.0 °C (Predicted) | [4] |
| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Application in Organic Light-Emitting Diodes (OLEDs)
The unique combination of a quinoline scaffold and trifluoromethyl substitution makes 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline a prime candidate for the development of materials for OLEDs.[1][5] Quinoline derivatives have been explored as fluorescent materials for OLEDs, and the introduction of a trifluoromethyl group can enhance their performance.[1][5][6] Specifically, this molecule can be functionalized to create either host materials or emissive dopants for Thermally Activated Delayed Fluorescence (TADF) or phosphorescent OLEDs.[7][8][9]
The electron-deficient nature of the trifluoromethylated quinoline core can be advantageous for creating materials with high electron mobility, which is crucial for balanced charge transport within an OLED device, leading to higher efficiency. The bromine atom allows for the facile introduction of hole-transporting or electron-donating moieties through cross-coupling reactions, enabling the synthesis of bipolar host materials or donor-acceptor type TADF emitters.[7]
Workflow for Developing Novel OLED Materials
The general workflow for utilizing 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline in the development of new OLED materials is depicted below. This process involves the strategic selection of a coupling partner to impart the desired electronic properties, followed by synthesis, purification, and characterization of the final material.
Caption: Workflow for OLED material development.
Protocol: Suzuki-Miyaura Cross-Coupling for Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[10][11][12][13][14] The following protocol provides a detailed methodology for the palladium-catalyzed coupling of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline with a generic arylboronic acid. This reaction serves as a foundational step for creating more complex molecules for materials science applications.
Materials and Reagents
-
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
-
Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Experimental Procedure
-
Reaction Setup:
-
To a 50 mL Schlenk flask, add 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 mmol, 294 mg).
-
Add the arylboronic acid (1.2 mmol).
-
Add potassium phosphate tribasic (3.0 mmol, 637 mg).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Catalyst Preparation:
-
In a separate small vial under an inert atmosphere, add Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add 5 mL of anhydrous, degassed toluene to the vial to dissolve the catalyst components.
-
-
Reaction Execution:
-
To the Schlenk flask containing the reactants, add 15 mL of anhydrous, degassed toluene and 1.5 mL of degassed water.
-
Inject the prepared catalyst solution into the reaction flask via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 30 mL of ethyl acetate and wash with 20 mL of brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
-
Visualizing the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for the functionalization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline represents a highly promising and versatile building block for the creation of novel functional materials. Its unique electronic and structural features, combined with the synthetic accessibility of its bromine handle, make it an ideal starting point for designing materials with tailored properties for applications in organic electronics, particularly OLEDs. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the potential of this compound and to develop the next generation of high-performance organic materials. Further research into the derivatization of this quinoline core could lead to breakthroughs in materials with enhanced photophysical properties, thermal stability, and device performance.
References
-
da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813. Available from: [Link]
-
da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available from: [Link]
-
da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. Available from: [Link]
-
Yuan, Y., et al. (2018). Triarylborane-Based Materials for OLED Applications. Molecules, 23(11), 2999. Available from: [Link]
-
Modern Fluoro-Organic Chemistry. (n.d.). ResearchGate. Available from: [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.). ResearchGate. Available from: [Link]
-
American Elements. 5-Bromo-8-(trifluoromethyl)quinoline. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3467. Available from: [Link]
-
Li, C., et al. (2019). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 7(22), 6646-6651. Available from: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025-08-30). National Institutes of Health. Available from: [Link]
-
Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(10), 18993-19006. Available from: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Available from: [Link]
-
Wu, Z., et al. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Applied Materials & Interfaces, 11(23), 21071-21078. Available from: [Link]
-
5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (n.d.). PubMed. Available from: [Link]
-
Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0). University of Northern Iowa. Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (n.d.). ResearchGate. Available from: [Link]
-
TADF emitters for highly-efficient OLEDs (Kyushu Uni). (2015-11-26). YouTube. Available from: [Link]
-
Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. (2026-01-26). Journal of the American Chemical Society. Available from: [Link]
-
[PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. (2009-07-02). ScienceDirect. Available from: [Link]
-
Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. (n.d.). Chemical Communications (RSC Publishing). Available from: [Link]
-
Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE | 917251-92-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. "Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0)" by Haley S. Rust [red.library.usd.edu]
- 14. art.torvergata.it [art.torvergata.it]
- 15. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
The 8-Position Paradox: Technical Support for 8-Bromoquinoline Suzuki Couplings
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Failed Suzuki-Miyaura Couplings with 8-Bromoquinolines
Introduction: The "Perfect Storm" of Deactivation
If your Suzuki coupling with 8-bromoquinoline is failing, you are likely facing a convergence of three distinct antagonistic forces. Unlike standard aryl halides, the 8-bromoquinoline scaffold presents a unique "dead zone" for palladium catalysis:
-
Peri-Strain (Steric): The proton at the C1 position exerts significant steric pressure on the C8 position, mimicking ortho-substitution but with greater rigidity.
-
N-Coordination (Poisoning): The quinoline nitrogen lone pair is perfectly positioned to bind to electrophilic Pd(II) species, forming stable, inactive complexes (catalyst resting states) rather than participating in the catalytic cycle.
-
Electronic Deactivation: The electron-deficient nature of the pyridine ring in the quinoline system can make oxidative addition sluggish compared to electron-rich aryl bromides.
This guide moves beyond standard protocols to address these specific failure modes.
Diagnostic & Troubleshooting (Q&A)
Phase 1: The "Engine" (Catalyst & Ligand)
Q: I am using Pd(PPh₃)₄ and seeing <10% conversion. Why? A: Tetrakis(triphenylphosphine)palladium(0) is the "default" catalyst, but it is often structurally incompetent for 8-bromoquinolines.
-
The Mechanism of Failure: Triphenylphosphine (PPh₃) is a monodentate ligand that binds relatively weakly. The basic nitrogen of the quinoline displaces the PPh₃ ligand, forming a stable [(Quinoline)Pd(PPh₃)Br] complex. This halts the catalytic cycle before transmetallation can occur.
-
The Fix: You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky and electron-rich.
-
Steric Bulk: Prevents the formation of the inactive N-bound complex.
-
Electron Richness: Accelerates oxidative addition into the difficult C-Br bond.
-
Recommendation: Switch to XPhos or SPhos with a Pd(0) or Pd(II) source.
Phase 2: The "Fuel" (Boron Species)
Q: My 8-bromoquinoline remains, but the boronic acid has disappeared. What happened? A: You are witnessing Protodeboronation .[1]
-
The Cause: Heterocyclic boronic acids (if you are coupling two heterocycles) or electron-rich aryl boronic acids are prone to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings. The C-B bond breaks, replaced by a C-H bond, consuming your reagent without forming product.
-
The Fix:
-
Switch Reagent: Use Boronic Esters (BPin) or MIDA Boronates . These are significantly more stable towards hydrolysis.
-
Anhydrous Conditions: If you must use a boronic acid, switch to an anhydrous base system (e.g., Cs₂CO₃ or K₃PO₄ suspended in Dioxane/Toluene) to starve the protodeboronation pathway of water.
-
Phase 3: The "Environment" (Base & Solvent)
Q: I see "Palladium Black" precipitating immediately. Is this bad? A: Yes. This indicates ligand dissociation and catalyst decomposition (aggregation of Pd(0)).
-
The Cause: Often caused by "Ligand Starvation" or insufficient solvent degassing. Oxygen oxidizes the phosphine ligands, leaving the Pd metal naked and prone to aggregation.
-
The Fix:
-
Ligand/Metal Ratio: Increase the L:M ratio to 2:1 or even 3:1 for difficult substrates.
-
Solvent: Switch to 1,4-Dioxane or n-Butanol . High-boiling ethereal solvents or alcohols often stabilize the active catalytic species better than DMF or Toluene in these specific couplings.
-
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of nitrogen coordination.
Caption: The "N-Poisoning" pathway (Red) competes with the productive cycle (Blue/Green), sequestering the catalyst.
Optimized Experimental Protocol
This protocol uses a Pre-catalyst system to ensure a 1:1 Pd:Ligand active species, minimizing the "induction period" where poisoning often occurs.
Materials
-
Substrate: 8-Bromoquinoline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2-5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Note: If protodeboronation is observed, switch to anhydrous Toluene/Dioxane.
-
Step-by-Step Workflow
-
Charge Solids: In a reaction vial equipped with a stir bar, add 8-bromoquinoline, boronic ester, K₃PO₄, and the Pd-precatalyst.
-
Evacuate/Backfill: Seal the vial. Evacuate under high vacuum and backfill with Argon (repeat 3x). Crucial: Oxygen is the enemy of electron-rich ligands like XPhos.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum.
-
Reaction: Heat to 80–100°C for 2-16 hours.
-
Tip: Do not overheat (>110°C) initially; this can accelerate catalyst decomposition before the cycle stabilizes.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2]
-
Purification Note: 8-substituted quinolines often streak on silica. Add 1% Triethylamine to your eluent to sharpen peaks.
-
Troubleshooting Logic Tree
Use this decision matrix to diagnose your specific failure.
Caption: Diagnostic flow for isolating failure modes in quinoline cross-coupling.
Solvent & Base Compatibility Matrix
Select the condition set that matches your coupling partner's stability.
| Condition Set | Base | Solvent System | Best For... |
| Standard (Aqueous) | K₃PO₄ (3.0 eq) | Dioxane/H₂O (4:1) | Robust boronic acids; high solubility requirements. |
| Anhydrous (Mild) | Cs₂CO₃ (2.0 eq) | Toluene (Dry) | Protodeboronation-prone boronic acids (e.g., 2-heteroaryl). |
| High-Temp (Difficult) | K₃PO₄ (3.0 eq) | n-Butanol | Extremely hindered substrates; requires high temp (>100°C). |
| Base-Sensitive | KF (3.0 eq) | THF (Dry) | Substrates with sensitive esters or protecting groups. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995.[3]
- Gribble, G. W., et al. "Palladium in Quinoline Synthesis." Science of Synthesis, 2005. (Contextual grounding on Quinoline reactivity).
-
BenchChem Protocols. "Suzuki Coupling of 8-bromo-6-methylquinolin-2(1H)-one." BenchChem Application Notes, 2025.
Sources
Quinoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. The synthesis of quinolines, while foundational in medicinal chemistry, is often plagued by a variety of side reactions that can drastically reduce yields, complicate purification, and consume valuable resources.
This document moves beyond simple procedural outlines. It is structured to provide a deep, mechanistic understanding of why byproducts form in common quinoline syntheses and to offer field-tested, actionable strategies for their mitigation. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Section 1: Troubleshooting the Classics: Skraup and Doebner-von Miller Syntheses
These century-old reactions remain workhorses for quinoline synthesis but are notorious for their often vigorous nature and the formation of intractable byproducts.
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1][2] The primary cause is the rapid, sulfuric acid-catalyzed dehydration of glycerol to acrolein, which is a highly reactive and volatile intermediate.[3][4] The subsequent Michael addition of aniline to acrolein and cyclization also contribute to the heat generated.
Mitigation Strategies:
-
Use of a Moderator: The most common and effective method is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[1] Boric acid can also be employed for this purpose.
-
Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid to the reaction mixture with efficient cooling is critical.
-
Efficient Stirring: Maintaining vigorous and efficient stirring throughout the addition and reaction process is essential to dissipate heat and prevent the formation of localized hot spots, which can lead to runaway reactions and increased charring.
Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?
A2: Tar formation is a common byproduct issue in the Skraup synthesis, arising from the acid-catalyzed polymerization of the acrolein intermediate under the harsh, high-temperature conditions.
Causality and Prevention:
-
Acrolein Polymerization: Acrolein readily polymerizes in the presence of strong acids. To minimize this, the concentration of free acrolein should be kept low at any given time.
-
Moderator's Role: Ferrous sulfate not only moderates the exotherm but also helps to control the reaction rate, which can reduce the propensity for polymerization and charring.
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.
Troubleshooting Guide: Doebner-von Miller Reaction
The Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones, is also prone to polymerization, leading to low yields and difficult purification.[5]
Issue 1: Low or No Yield of the Desired Quinoline
Possible Causes & Solutions:
-
Reagent Quality: The α,β-unsaturated carbonyl compounds, particularly aldehydes, are susceptible to polymerization upon storage.[5] It is crucial to use freshly distilled or high-purity reagents.
-
In Situ Generation: To circumvent the issue of polymerization of the starting material, the α,β-unsaturated carbonyl can be generated in situ via an aldol condensation. This is known as the Beyer method.[6]
-
Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids.[6] The choice and concentration of the acid are critical. If a Brønsted acid like HCl or H₂SO₄ is leading to excessive polymerization, consider switching to a milder Lewis acid such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃).[6]
Issue 2: Excessive Tar Formation
Mitigation Protocol:
-
Slow Addition of Reagents: The α,β-unsaturated carbonyl compound should be added slowly to the heated, acidic solution of the aniline. This helps to control the exotherm and minimizes the concentration of the polymerizable species at any given time.[5]
-
Two-Phase System: Sequestering the carbonyl compound in a separate organic phase can drastically reduce polymerization and improve the yield of the quinoline product.
-
Optimized Catalyst Concentration: Experiment with the concentration of the acid catalyst to find an optimal balance that promotes the desired cyclization without excessively catalyzing polymerization.
Section 2: Regioselectivity and Side Reactions in Combes and Friedländer Syntheses
Unlike the Skraup and Doebner-von Miller reactions, the Combes and Friedländer syntheses often present challenges related to regioselectivity and competing side reactions.
Frequently Asked Questions (FAQs): Combes Quinoline Synthesis
Q1: What factors determine the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?
A1: The Combes synthesis involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone.[4][7] The regioselectivity of this cyclization is governed by a combination of steric and electronic factors.[8]
-
Mechanism: The reaction proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can influence which carbonyl group of the enamine intermediate is more accessible for the cyclization to occur.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can affect the nucleophilicity of the ortho positions, thereby influencing the site of cyclization.
Troubleshooting Regioselectivity:
-
Catalyst Modification: The use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the catalyst and dehydrating agent, instead of concentrated sulfuric acid, has been shown to influence the regiochemical outcome.
-
Solvent Choice: The polarity of the solvent can impact the stability of the transition states leading to the different regioisomers, thus affecting the product ratio. Aprotic polar solvents may favor one isomer over another.[9]
Troubleshooting Guide: Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] Key challenges include controlling regioselectivity with unsymmetrical ketones and preventing self-condensation side reactions.[8][12]
Issue 1: Formation of an Undesired Regioisomer
Controlling Factors:
-
Catalyst System: The choice of an acidic or basic catalyst can influence the regioselectivity.[12] For instance, using an appropriate amine catalyst or an ionic liquid can be an effective strategy to control the outcome.[12]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[12]
Issue 2: Self-Condensation of the Ketone Reactant
Causality and Mitigation:
-
Aldol Condensation: Under basic conditions, the ketone containing the α-methylene group can undergo self-aldol condensation. This side reaction competes with the desired condensation with the 2-aminoaryl carbonyl compound, leading to reduced yields of the quinoline product.
-
Use of an Imine Analog: To circumvent this issue, the 2-aminoaryl aldehyde or ketone can be replaced with its pre-formed imine analog. This directs the reaction towards the desired pathway.[12][13]
-
Switching to Acid Catalysis: Changing the reaction conditions from basic to acidic can often suppress the self-condensation of the ketone.[13]
Section 3: Advanced Topics and Protocols
Mechanism of Byproduct Formation: A Deeper Dive
Understanding the mechanistic pathways that lead to byproducts is crucial for effective troubleshooting.
Polymerization in Acid-Catalyzed Syntheses:
In reactions like the Skraup and Doebner-von Miller, the highly reactive α,β-unsaturated carbonyl intermediates are prone to acid-catalyzed Michael additions with themselves, initiating a chain reaction that leads to the formation of high-molecular-weight polymers, which manifest as intractable tars.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Reactivity of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Welcome to the technical support guide for 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (CAS: 1425335-26-7). This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide practical, field-tested insights into the stability of this compound under various common reaction conditions, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Compound Overview and General Stability (FAQs)
The unique substitution pattern of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline—featuring an electron-rich pyridine ring fused to an electron-deficient, halogenated benzene ring—makes it a valuable synthon. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly impacts the molecule's reactivity and stability, generally enhancing its resistance to metabolic and enzymatic degradation.[1][2][3]
Q1: What are the recommended storage and handling conditions for this compound?
A1: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a crystalline solid that is stable under standard laboratory conditions. For long-term storage, we recommend keeping it in a tightly sealed container in a cool, dry, and dark place (refrigerator at 2-8 °C is ideal). It is not known to be particularly hygroscopic or sensitive to air, but standard best practices for handling chemical reagents should be followed.
Q2: How does the trifluoromethyl group influence the compound's stability?
A2: The CF₃ group is a strong electron-withdrawing group that enhances the overall stability of the quinoline core.[1][2] This is due to the high electronegativity of fluorine atoms, which strengthens the C-F bonds and the bond to the quinoline ring. This property often translates to increased lipophilicity and resistance to oxidative degradation, which is beneficial in drug discovery applications.[3][4]
Q3: Is the compound prone to photodecomposition?
A3: While many quinoline derivatives exhibit good photostability, this is highly structure-dependent.[1][2] As a general precaution, especially when in solution, reactions should be shielded from direct, high-intensity light to minimize the risk of unforeseen side reactions or degradation over extended reaction times.
Section 2: Stability in Common Synthetic Transformations
This section provides troubleshooting guidance for common synthetic reactions involving aryl bromides. The quinoline core is generally robust, but the electronic nature of this specific substrate requires careful consideration of reaction parameters.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is highly applicable to this substrate.[5][6] The C8-Br bond is the primary site of reactivity.
Expected Reactivity & Stability: The compound is an excellent substrate for Suzuki coupling. The quinoline core is stable to the typical basic conditions and temperatures used. However, the electron-deficient nature of the quinoline ring can make the initial oxidative addition step to the Pd(0) catalyst slower than with electron-rich aryl bromides.
Troubleshooting Common Issues:
-
Q: My Suzuki coupling is sluggish, or I observe low conversion to the desired product. What should I investigate?
-
A: Catalyst and Ligand Choice is Critical. Standard Pd(PPh₃)₄ may be insufficient. We recommend using catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate oxidative addition and reductive elimination.[7] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.
-
Base Selection. A common issue is the choice of base. While K₂CO₃ or Cs₂CO₃ are standard, if you observe starting material degradation or side reactions, consider a milder base like K₃PO₄.
-
Solvent and Temperature. Ensure your solvent (e.g., 1,4-dioxane, DME, toluene with water) is anhydrous and deoxygenated. Insufficient heating can lead to low conversion; however, excessive temperatures (>120 °C) for prolonged periods can lead to catalyst decomposition or debromination.
-
-
Q: I am observing significant protodebromination (replacement of Br with H). How can I minimize this side reaction?
-
A: Protodebromination is often a result of competitive reaction pathways, sometimes exacerbated by impurities in the boronic acid/ester or by catalyst decomposition.
-
Use High-Purity Boronic Acid/Ester: Ensure your coupling partner is pure and, if using a boronic acid, that it hasn't extensively trimerized to the boroxine.
-
Lower the Temperature: Run the reaction at the lowest effective temperature (e.g., 80-90 °C).
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes suppress this pathway by maintaining a stable, active catalyst.[7]
-
-
This reaction is highly effective for forming C-N bonds from aryl halides.[8][9] The stability of the quinoline core under these conditions is excellent.
Troubleshooting Common Issues:
-
Q: My amination reaction with a primary or secondary amine is not going to completion. What are the key parameters?
-
A: Similar to the Suzuki coupling, the choice of ligand and base is paramount.
-
Ligand Selection: The generation of the Buchwald ligands used is critical. For less nucleophilic amines or sterically hindered substrates, more advanced ligands like BrettPhos or AdBrettPhos may be required.
-
Base Strength: A strong, non-nucleophilic base is required, with NaOt-Bu or LHMDS being the most common. Using a weaker base like K₂CO₃ will almost certainly result in failure.
-
Amine Nucleophilicity: Be aware that the quinoline nitrogen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis. This is generally not a major issue but can be a factor with very hindered or electronically poor amine coupling partners.
-
-
Nucleophilic Aromatic Substitution (SNAr)
Q: Can the fluorine atom at the C-5 position be displaced via SNAr?
A: This is theoretically possible but challenging. The C-5 position is meta to the strongly activating CF₃ group and ortho to the ring nitrogen. While the overall ring system is electron-deficient, SNAr at C-5 would require a potent nucleophile (e.g., NaOMe, NaSMe) and likely elevated temperatures. The C-Br bond at position 8 is generally unreactive towards SNAr. Any attempted SNAr should be carefully monitored for competing reactions or decomposition.
Section 3: Protocols for Stability Validation
To ensure trustworthiness and prevent loss of valuable material, we advocate for a self-validating approach where the stability of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is confirmed under your specific proposed conditions before any large-scale attempt.
Protocol 1: Small-Scale Reaction Stability Test
This protocol allows you to assess the stability of the title compound under thermal and chemical stress in the presence of your intended reagents.
Objective: To determine if the starting material degrades under the planned reaction conditions (excluding the key coupling partner).
Methodology:
-
Setup: In a vial, add 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (1.0 eq., e.g., 29.4 mg) and a stable, inert internal standard (e.g., 1,3,5-trimethoxybenzene, ~0.5 eq.).
-
Reagent Addition: Add the solvent (e.g., 1 mL of dioxane), the base (e.g., K₂CO₃, 2.0 eq.), and the catalyst system (e.g., Pd₂(dba)₃ and SPhos) that you plan to use for the actual reaction. Do not add the coupling partner (e.g., boronic acid or amine) at this stage.
-
Initial Sample (T=0): Withdraw a small aliquot (e.g., 10 µL), dilute it, and analyze by LC-MS and/or TLC to get a baseline ratio of the starting material to the internal standard.
-
Reaction Conditions: Seal the vial under an inert atmosphere (N₂ or Ar) and heat to your target reaction temperature for a planned duration (e.g., 4-12 hours).
-
Monitoring: Periodically take aliquots (e.g., at 1h, 4h, and 12h), quench, and analyze by LC-MS or TLC.
-
Analysis: Compare the ratio of the starting material to the internal standard over time. A stable ratio indicates the compound is robust under these conditions. The appearance of new peaks may indicate degradation.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. chemimpex.com [chemimpex.com]
- 5. "Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0)" by Haley S. Rust [red.library.usd.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Brominated Trifluoromethylquinolines
Welcome to the technical support center for the purification of brominated trifluoromethylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. The presence of both a bromine atom and a trifluoromethyl group on the quinoline scaffold introduces unique challenges that require careful consideration during the purification process. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield in your experiments.
Understanding the Core Challenges
The purification of brominated trifluoromethylquinolines is often complicated by a combination of factors inherent to their structure and the reactions used to synthesize them. Key challenges include:
-
Formation of Regioisomers: Bromination of the trifluoromethylquinoline core can lead to the formation of multiple positional isomers, which can be difficult to separate due to their similar physical properties.
-
Over-bromination: The reaction conditions can sometimes lead to the introduction of more than one bromine atom onto the quinoline ring, resulting in di- or tri-brominated impurities.
-
Dehalogenation: The carbon-bromine bond can be labile under certain conditions, leading to the formation of de-brominated impurities during workup or purification.[1][2]
-
Hydrolysis of Functional Groups: The presence of other functional groups, such as methoxy groups, can be susceptible to hydrolysis under acidic conditions generated during bromination (e.g., HBr formation), leading to unwanted byproducts.[3]
-
Removal of Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials, and residual brominating agents or catalysts need to be effectively removed.
This guide will provide you with the knowledge to anticipate and address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying crude brominated trifluoromethylquinolines?
A1: The initial workup typically involves an aqueous wash to remove acidic byproducts. Washing the crude reaction mixture with a mild base, such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution, is a crucial step to neutralize and remove hydrobromic acid (HBr) that is often generated during the bromination reaction.[3][4] This prevents potential acid-catalyzed degradation of the product.
Q2: What is the recommended primary purification technique for brominated trifluoromethylquinolines?
A2: Silica gel column chromatography is the most widely used and effective method for the primary purification of these compounds.[3][4] The choice of eluent system is critical and typically involves a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to effectively separate the desired product from impurities.
Q3: How can I effectively separate regioisomers of my brominated trifluoromethylquinoline?
A3: The separation of regioisomers is a significant challenge. High-performance liquid chromatography (HPLC), particularly with specialized stationary phases, can offer better resolution than standard silica gel chromatography.[5] Careful optimization of the mobile phase is crucial. For some isomers, fractional crystallization might be a viable alternative if there is a significant difference in their solubility in a particular solvent system.
Q4: My purified compound appears to be degrading over time. What are the best practices for storage?
A4: Brominated trifluoromethylquinolines can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer). The trifluoromethyl group generally enhances metabolic stability, but photostability can be a concern, especially for fluoroquinolones.[6][7]
Q5: I am observing a significant amount of de-brominated product. What could be the cause?
A5: De-bromination can occur during the reaction workup or purification. Reductive conditions should be avoided. For example, using certain metals or strong reducing agents in subsequent reaction steps can lead to the cleavage of the C-Br bond. During purification, prolonged exposure to certain stationary phases or solvents under harsh conditions might also contribute to dehalogenation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the purification of brominated trifluoromethylquinolines.
| Problem | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Purified Product | Incomplete reaction; Product loss during aqueous workup; Inefficient chromatographic separation. | Monitor the reaction progress by TLC or LC-MS to ensure completion. During workup, ensure the pH is controlled to prevent product degradation. Optimize the column chromatography conditions (e.g., solvent gradient, column length) to improve separation and recovery. | Incomplete reactions are a primary source of low yield. Proper pH control during workup prevents acid or base-catalyzed decomposition. Optimized chromatography minimizes product smearing and co-elution with impurities. |
| Presence of Starting Material in the Final Product | Incomplete reaction; Co-elution with the product during chromatography. | Drive the reaction to completion using appropriate reaction times and temperatures. If co-elution is the issue, try a different solvent system for chromatography or consider using a different stationary phase (e.g., alumina). | Ensuring complete consumption of starting materials simplifies purification. Altering the chromatographic selectivity by changing the mobile or stationary phase can resolve co-eluting compounds. |
| Contamination with Over-brominated Products | Use of excess brominating agent; Harsh reaction conditions. | Carefully control the stoichiometry of the brominating agent. Perform the reaction at a lower temperature to improve selectivity. | Over-bromination is a common side reaction that can be minimized by precise control over reactant ratios and reaction parameters. Lower temperatures often favor the desired mono-brominated product. |
| Presence of De-brominated Impurity | Reductive conditions during workup or subsequent steps; Instability on the stationary phase. | Avoid using strong reducing agents. If de-bromination occurs during chromatography, consider using a less reactive stationary phase or minimizing the time the compound spends on the column. | The C-Br bond can be susceptible to cleavage under reductive conditions. Minimizing contact time with potentially reactive surfaces can prevent on-column degradation.[1][2] |
| Formation of Hydroxylated Impurity (if a methoxy precursor is used) | Acid-catalyzed hydrolysis of the methoxy group by HBr formed during the reaction. | Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) immediately after the reaction is complete and before solvent removal. | The HBr generated during bromination can act as a strong acid, catalyzing the cleavage of ether linkages. Prompt neutralization protects acid-sensitive functional groups.[3] |
| Poor Separation of Regioisomers | Similar polarity and physical properties of the isomers. | Employ high-resolution techniques like HPLC with a suitable column (e.g., pentafluorophenyl phase for halogenated compounds).[8] Alternatively, explore fractional crystallization with a range of solvents. | Isomers often have very similar polarities, making their separation by standard chromatography difficult. HPLC offers higher resolving power, and specialized stationary phases can exploit subtle differences in intermolecular interactions. Crystallization relies on differences in crystal lattice energies and solubility. |
Experimental Protocols
General Workup Procedure for Crude Brominated Trifluoromethylquinolines
-
Upon completion of the bromination reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in a non-aqueous solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Carefully transfer the organic mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize and remove HBr.[3][4] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water (1 x volume of organic layer).
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in the removal of water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3][4]
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated trifluoromethylquinoline.
Visualizing the Purification Workflow
A clear understanding of the purification workflow is essential for success. The following diagram illustrates the key stages from the crude reaction mixture to the final, purified product.
Sources
- 1. Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Exotherm: A Technical Support Center for Skraup Quinoline Synthesis
Welcome to the Technical Support Center dedicated to mastering the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully perform this classic reaction but also to understand and control its notoriously exothermic nature. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in the mechanistic understanding of the reaction. Our goal is to empower you with the knowledge to run the Skraup synthesis safely, efficiently, and with a high degree of control.
Understanding the Challenge: The Skraup Exotherm
The Skraup synthesis, a cornerstone of heterocyclic chemistry for well over a century, is a powerful tool for the creation of the quinoline scaffold, a privileged structure in medicinal chemistry. The reaction typically involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The very combination of reagents that makes this reaction so effective—strong acid, dehydration, and oxidation at elevated temperatures—is also the source of its primary challenge: a vigorous and often difficult-to-control exotherm.[3][4]
This guide will provide you with the expertise to manage this exotherm, troubleshoot common issues, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the management of the Skraup synthesis.
Q1: My Skraup reaction is incredibly vigorous and hard to control. What are the immediate steps I can take to moderate it?
A1: The violent exotherm is a well-documented characteristic of the Skraup synthesis.[4] The primary cause is the rapid, acid-catalyzed dehydration of glycerol to the highly reactive acrolein, followed by its immediate and exothermic reaction with the aniline. To bring the reaction under control, consider the following critical adjustments:
-
Introduce a Moderator: The most common and effective method is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used and is believed to function as an oxygen carrier, which helps to extend the reaction over a longer period, thus taming its initial vigor.[3][4][5] Boric acid can also be employed for a smoother reaction, though in some cases it may lead to slightly lower yields.[5]
-
Controlled Reagent Addition: The order and rate of reagent addition are paramount. Concentrated sulfuric acid should always be added slowly and with efficient cooling to the mixture of the other reagents.[3] It is crucial to add the sulfuric acid after the ferrous sulfate to prevent a premature and uncontrolled start to the reaction.[4]
-
Ensure Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hotspots, which can lead to runaway reactions and increased tar formation.[3]
Q2: I'm observing significant tar formation, which is making product isolation a nightmare. What's the cause and how can I minimize it?
A2: Tar formation is a very common side reaction in the Skraup synthesis. This black, polymeric goo is primarily the result of the polymerization of acrolein under the harsh acidic and oxidizing conditions.[5] To mitigate tarring:
-
Utilize a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by controlling the reaction rate.[3]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3]
-
Consider an Excess of Aniline: Some protocols suggest that using a slight excess of the aniline can help to trap the in situ generated acrolein through Michael addition before it has a chance to polymerize.[5]
Q3: What are the primary safety precautions I must take before starting a Skraup synthesis?
A3: Safety is non-negotiable when dealing with the Skraup synthesis. The combination of corrosive, toxic, and highly exothermic reagents requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Fume Hood: The entire reaction and workup must be conducted in a well-ventilated chemical fume hood.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have appropriate quenching agents and fire extinguishing equipment on hand.
-
Careful Handling of Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene (a common oxidizing agent) are toxic and should be handled with care to avoid inhalation and skin contact.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to troubleshooting common and less-common issues you may encounter during your Skraup synthesis experiments.
Issue 1: The reaction fails to initiate.
Possible Causes & Solutions:
-
Insufficient Heating: The initial dehydration of glycerol to acrolein requires a certain activation energy. Gentle heating is usually required to start the reaction.
-
Wet Reagents: The presence of significant amounts of water, particularly in the glycerol, can hinder the dehydration step and lower the yield. Using anhydrous or "dynamite" glycerol (containing less than 0.5% water) is recommended for optimal results.[4]
-
Incorrect Order of Addition: As mentioned, adding sulfuric acid before the moderator can lead to an initial burst of reactivity that quickly subsides, or in some cases, may prevent the sustained reaction from starting properly.[4]
Issue 2: The reaction mixture solidifies or becomes too viscous to stir.
Possible Causes & Solutions:
-
Precipitation of Sulfate Salts: The aniline starting material will form an aniline sulfate salt in the reaction mixture. If the concentration is too high or the temperature drops unexpectedly, this salt can precipitate, leading to a thick slurry or solid mass.
-
Excessive Tar Formation: Severe tarring can lead to a highly viscous, unmanageable reaction mixture.
-
Solutions:
-
Ensure the aniline sulfate is fully dissolved before initiating the main exotherm.[4]
-
Maintain adequate heating to keep all components in solution.
-
If solidification occurs, careful and gradual heating with vigorous stirring may help to redissolve the solids. However, be extremely cautious as this could trigger a delayed and potentially violent exotherm.
-
In some cases, the use of nitrobenzene as both an oxidizing agent and a solvent can help to maintain a more fluid reaction mixture.[2]
-
Issue 3: The final product has an unexpected color.
Possible Causes & Solutions:
-
Crude Product Color: The crude product of a Skraup synthesis is often a dark, tarry material. This is normal, and the color is due to polymeric byproducts. The final, purified quinoline should be a colorless to pale yellow liquid.[6]
-
Impurities: If the purified product retains a dark color, it is likely contaminated with residual tar or other high molecular weight byproducts.
-
Purification: Rigorous purification is key. Steam distillation is a classic and effective method for separating the volatile quinoline product from the non-volatile tar.[4] Subsequent fractional distillation under reduced pressure can further purify the product.
Experimental Protocols & Methodologies
Here we provide a detailed, step-by-step protocol for a moderated Skraup synthesis of quinoline, based on the well-established procedure from Organic Syntheses.
Protocol: Moderated Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide solution (40%)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, add the following reagents in the specified order: ferrous sulfate heptahydrate, glycerol, aniline, and nitrobenzene.[4]
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. An exotherm will be observed.
-
Initiation: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should be sufficient to maintain boiling for some time.[4] If the reaction becomes too vigorous, the flask can be cooled with a wet towel.[4]
-
Reaction Completion: Once the initial exotherm subsides, apply external heat to maintain a steady reflux for the prescribed duration (typically 3-5 hours).
-
Workup - Removal of Oxidizing Agent: Allow the reaction mixture to cool. Set up for steam distillation and distill to remove any unreacted nitrobenzene.
-
Workup - Neutralization: Cautiously and with cooling, add a 40% sodium hydroxide solution to the cooled reaction mixture until it is strongly alkaline. This step is also highly exothermic.
-
Product Isolation: Perform a second steam distillation to isolate the crude quinoline product.
-
Purification: Separate the quinoline from the aqueous distillate, dry it, and purify by vacuum distillation.
Data Presentation
The yield of the Skraup synthesis is highly dependent on the specific substrates and conditions used. Below is a table summarizing representative yields for the synthesis of quinoline.
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | Organic Syntheses[4] |
| Aniline | Arsenic Acid | None specified | Generally higher than nitrobenzene | Organic Syntheses[4] |
| Aniline | Nitrobenzene | Boric Acid | Smooth reaction, slightly lower yields | Organic Syntheses[4] |
Visualizations
Logical Workflow for Troubleshooting Skraup Synthesis Exotherm
Caption: Troubleshooting workflow for managing exothermic reactions in Skraup synthesis.
Skraup Quinoline Synthesis Mechanism
Caption: Simplified reaction mechanism of the Skraup quinoline synthesis.
References
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021, November 8). YouTube. Retrieved from [Link]
- Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). BenchChem.
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. (2025). BenchChem.
-
Skraup reaction. (2020, September 24). Wikipedia. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline. (1941). Organic Syntheses, Coll. Vol. 1, 478. Retrieved from [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
-
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. Retrieved from [Link]
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). BenchChem.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
-
My attempt at the Skraup quinoline synthesis. (2021, August 24). Sciencemadness.org. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Regioselective Bromination of Substituted Quinolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the regioselective bromination of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving precise regiochemical control during the halogenation of this critical heterocyclic scaffold. Bromoquinolines are invaluable synthetic intermediates, and mastering their synthesis is key to unlocking novel chemical space.[1][2][3] This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design more robust synthetic strategies.
Part 1: Foundational FAQs - Understanding the "Why"
This section addresses the fundamental electronic and mechanistic principles that govern the regioselectivity of quinoline bromination. A solid grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: Why is the direct bromination of the parent quinoline ring often complex and selective for the benzene ring?
A: The complexity arises from the electronic nature of the quinoline ring system. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect (an inductive -I effect). This makes the pyridine ring (positions C2, C3, C4) significantly less nucleophilic and thus less reactive toward electrophiles like Br⁺ compared to the carbocyclic benzene ring (positions C5, C6, C7, C8).
Under typical electrophilic bromination conditions (e.g., Br₂ in a strong acid), the reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The strong acid protonates the quinoline nitrogen, forming a quinolinium cation. This further deactivates the pyridine ring, effectively funneling the electrophile toward the more electron-rich benzene portion. Consequently, electrophilic attack preferentially occurs at the C5 and C8 positions, which are the most activated sites on the carbocyclic ring.[4][5]
Caption: Electronic character of the quinoline scaffold.
Q2: How do activating and deactivating substituents alter the bromination pattern?
A: Substituents dictate the regiochemical outcome by modifying the electron density of the ring to which they are attached. Their effects are predictable based on classical aromatic substitution principles.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups on the benzene ring (positions 5, 6, 7, or 8) will further activate it toward SₑAr. They are typically ortho, para-directors. For example, a 6-methoxyquinoline will strongly direct bromination to the C5 and C7 positions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carboxyl (-COOH) on the benzene ring will deactivate it, making bromination more difficult. If the reaction does proceed, they will act as meta-directors relative to their own position.
The interplay between the directing effect of the substituent and the inherent reactivity of the quinoline positions (C5/C8) determines the final product distribution.
| Substituent Type | Position on Benzene Ring | Effect on Benzene Ring | Predicted Bromination Site(s) |
| Strong EDG (-OH, -OCH₃) | C6 | Strongly Activating | C5, C7 (High Selectivity) |
| Moderate EDG (-CH₃) | C8 | Activating | C5, C7 |
| Strong EWG (-NO₂) | C6 | Strongly Deactivating | C5, C8 (Reaction is difficult) |
| Halogen (-Cl, -Br) | C7 | Deactivating but o,p-directing | C8, C6 |
Caption: Influence of substituents on electrophilic bromination sites.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides direct answers and actionable protocols for common experimental challenges.
Scenario 1: Poor Regioselectivity Between C5 and C8
Q: My bromination of 6-methylquinoline is giving me an inseparable mixture of 5-bromo- and 8-bromo-6-methylquinoline. How can I improve selectivity for a single isomer?
A: This is a classic regioselectivity problem where electronic and steric factors are closely balanced. While the C5 position is electronically favored (para to the methyl group), the C8 position is sterically less hindered. You can manipulate the reaction conditions to favor one over the other.
Causality & Strategy: The choice of brominating agent and reaction medium is critical.[6] Highly reactive electrophiles in non-coordinating solvents tend to be less selective. Using a bulkier brominating agent or leveraging thermodynamic control can favor the less sterically hindered C8 product. Conversely, kinetic control at lower temperatures may favor the electronically preferred C5 product.
Protocol 1: Selective Bromination of 6-Methoxyquinoline at C5
This protocol favors the electronically activated C5 position under controlled kinetic conditions.
-
Preparation: Dissolve 6-methoxyquinoline (1 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂) or acetic acid in a flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of molecular bromine (Br₂) (1.05 equiv.) in the same solvent dropwise over 30 minutes. Maintaining a low temperature is crucial to minimize over-bromination and enhance selectivity.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-bromo-6-methoxyquinoline isomer.
Scenario 2: Targeting the "Deactivated" Pyridine Ring
Q: I need to synthesize a 3-bromoquinoline derivative for a cross-coupling reaction, but all my attempts at electrophilic bromination only modify the benzene ring. What is the correct strategy?
A: Direct electrophilic bromination at C3 is exceptionally difficult due to the deactivated nature of the pyridine ring. To achieve this, you must bypass the standard SₑAr pathway. Two effective strategies are: (1) building the ring with the bromine atom already in place, or (2) employing a different reaction mechanism, such as a radical pathway.
Causality & Strategy: The synthesis of 3-bromoquinolines can be achieved with high regioselectivity through the electrophilic cyclization of N-(2-alkynyl)anilines.[7] In this method, an electrophilic bromine source (like Br₂) first activates the alkyne triple bond, followed by an intramolecular nucleophilic attack from the aniline ring to construct the quinoline scaffold with the bromine precisely at C3.[7]
Alternatively, under specific conditions, radical bromination can be initiated. Radical reactions are less sensitive to the electron-donating or -withdrawing nature of the aromatic rings and can sometimes favor substitution on the pyridine ring.[8]
Protocol 2: Synthesis of 3-Bromo-2-phenylquinoline via Electrophilic Cyclization[7]
-
Precursor Synthesis: Synthesize the starting material, N-(phenylethynyl)aniline, via a Sonogashira coupling between phenylacetylene and an appropriate N-protected 2-iodoaniline, followed by deprotection.
-
Cyclization Setup: Dissolve N-(phenylethynyl)aniline (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Bromination/Cyclization: Cool the solution to 0 °C. Add a solution of molecular bromine (Br₂) (1.1 equiv.) in CH₂Cl₂ dropwise. A rapid color change is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup & Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield 3-bromo-2-phenylquinoline.
Scenario 3: Leveraging Directing Groups for Unconventional Regioselectivity
Q: My project requires C8-functionalization of a quinoline bearing a deactivating group on the benzene ring. Is there a way to override the substituent's directing effect and force bromination at C8?
A: Yes, this is a perfect application for a directing group strategy. By temporarily modifying the quinoline nitrogen to an N-oxide, you can fundamentally alter the electronic landscape of the entire heterocyclic system and achieve highly selective C-H functionalization.[9]
Causality & Strategy: The quinoline N-oxide moiety is a powerful directing group. The N-O bond can coordinate to a transition metal catalyst, such as Rh(III), positioning the metal in close proximity to the C8-H bond. This enables a highly regioselective C-H activation and subsequent functionalization, such as bromination.[10] This method is effective even when the electronic bias of other substituents would normally disfavor the C8 position. After the desired bromination, the N-oxide can be easily removed (reduced) to reveal the C8-bromoquinoline.
Caption: Workflow for C8-bromination using an N-oxide directing group.
Protocol 3: Rh(III)-Catalyzed C8-Bromination of Quinoline N-Oxide[10]
-
N-Oxide Formation: To a solution of the starting quinoline (1 equiv.) in CH₂Cl₂, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with aqueous NaHCO₃, dry the organic layer, and purify to obtain the quinoline N-oxide.
-
C-H Activation/Bromination: In a sealed tube, combine the quinoline N-oxide (1 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and the brominating source, such as N-bromosuccinimide (NBS) (1.5 equiv.), in a solvent like 1,2-dichloroethane (DCE).
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove metal salts. Concentrate the filtrate and purify by column chromatography to isolate the 8-bromoquinoline N-oxide.
-
N-Oxide Reduction: Dissolve the 8-bromoquinoline N-oxide in a suitable solvent and treat with a reducing agent like PCl₃ or by catalytic hydrogenation to obtain the final 8-bromoquinoline product.
References
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
- Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation.ACS Publications, The Journal of Organic Chemistry.
- Regioselectivity in Radical Bromin
- Regioselective Functionalization of Quinolines through C-H Activ
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8...?Reddit.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities...
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot...RSC Publishing.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.RSC Publishing.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Regioselective Bromination of Fused Pyridine N-Oxides.TCI Chemicals.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Product: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline Application: Medicinal Chemistry Intermediates / Fluorinated Heterocycles Document Type: Troubleshooting Guide & FAQ (Level 3 Support)
Synthesis Workflow & Logic
The synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline on a scale-up basis presents a unique set of electronic and physical challenges. The presence of two electron-withdrawing groups (EWGs)—bromine at C8 and fluorine at C5—significantly deactivates the aniline core, making the critical cyclization step sluggish compared to non-fluorinated analogs.
The most robust route for scale-up is the Modified Doebner-Miller / Skraup Cyclization , utilizing a trifluoromethyl-enone equivalent.
The Route: Acid-Catalyzed Cyclocondensation
This pathway avoids the regiochemical ambiguity often seen in Knorr syntheses (which typically yield 4-hydroxy quinolines) by directly constructing the aromatic core with the
Caption: Logical flow for the synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, highlighting the critical cyclization bottleneck caused by ring deactivation.
Troubleshooting Guide (FAQ Format)
This section addresses specific failure modes reported by process chemists during the scale-up (100g – 1kg) of this scaffold.
Module A: Reaction Initiation & Stalling
Q1: The reaction stalls at the intermediate stage. I see the Schiff base by LCMS, but cyclization to the quinoline is incomplete even after 24 hours.
-
Diagnosis: This is the "Deactivation Effect." The fluorine atom at C5 (meta to the amine in the starting material) and the bromine at C8 (ortho to the amine) withdraw electron density from the ring position (C6) where cyclization must occur. Standard Skraup conditions (sulfuric acid/nitrobenzene) are often insufficient or lead to charring before cyclization occurs.
-
Technical Fix:
-
Switch Acid Catalyst: Move from simple mineral acids to Eaton’s Reagent (
in methanesulfonic acid) or Triflic Acid (TfOH) in toluene. These provide higher acidity functions ( ) without the oxidative destruction caused by hot sulfuric acid. -
Temperature Threshold: This cyclization typically requires an internal temperature of 140°C – 160°C . If you are refluxing in toluene (110°C), it is too cold. Switch to Xylenes or Chlorobenzene .
-
Lewis Acid Promotion: Addition of
or (10-20 mol%) can catalyze the Friedel-Crafts-like ring closure step.
-
Q2: I am observing a "Regiochemistry Reversal" or mixture of isomers. Is my starting material correct?
-
Analysis: For the target 8-Bromo-5-fluoro... , you must start with 2-Bromo-5-fluoroaniline .
-
Mechanism Check: The cyclization occurs at the open ortho position relative to the amine.
-
In 2-Bromo-5-fluoroaniline: Position 2 is blocked (Br). Position 6 is open.
-
Cyclization at C6 places the Fluorine (originally at C5) at the C5 position of the final quinoline. The Bromine (originally at C2) ends up at the C8 position.
-
-
Validation: If you use 3-fluoro-aniline and brominate later, you will get a mess of isomers (5-fluoro and 7-fluoro quinolines). Always install halogens on the aniline prior to cyclization.
Module B: Yield & Impurity Profile
Q3: The yield drops significantly upon scaling from 5g to 100g. The mixture becomes a "black tar" that is impossible to stir.
-
Diagnosis: Thermal Runaway / Polymerization. The Doebner-Miller reaction involves the polymerization of the unsaturated aldehyde/ketone reagent if the concentration of the free "enone" is too high relative to the aniline.
-
Protocol Adjustment (Dosing Strategy):
-
Do NOT mix all reagents at once.
-
Adopt a Semi-Batch Process: Heat the aniline and acid catalyst in the solvent to reaction temperature first.
-
Slow Addition: Add the trifluoromethyl-enone (or acetal) dropwise over 2–4 hours. This keeps the concentration of the reactive electrophile low, favoring the reaction with aniline over self-polymerization.
-
Q4: My product contains a persistent impurity (M+18 or M+20) that tracks with the product.
-
Diagnosis: This is likely the hydrate or the dihydroquinoline intermediate.
-
Solution:
Module C: Purification & Isolation
Q5: The crude solid is sticky and difficult to filter. Recrystallization from ethanol fails.
-
Data Insight: Poly-halogenated quinolines are highly lipophilic but have poor crystal lattice energy due to the disruption by the bulky
and Br groups. -
Recommended Solvent Systems:
| Solvent System | Outcome | Notes |
| Ethanol/Water | Poor | Often oils out; product too insoluble in cold EtOH. |
| Heptane/EtOAc (9:1) | Good | Dissolve in hot EtOAc, slowly add Heptane. |
| Methanol/DCM | Moderate | Good for chromatography, bad for crystallization. |
| Acetonitrile | Excellent | Best balance. Dissolve hot, cool slowly to 0°C. |
Scale-Up Safety Protocol (Critical)
Hazard: Generation of HF and Exotherms. During the condensation of trifluoromethyl-1,3-dicarbonyls or enones, trace hydrolysis can generate Hydrogen Fluoride (HF) .
-
Glassware: Inspect all glass-lined reactors for etching.
-
Scrubbing: The reactor vent must pass through a caustic scrubber (10% NaOH) to neutralize volatile acidic byproducts.
-
Thermal Control:
-
Lab Scale (5g): Oil bath is sufficient.
-
Kilo Scale: Use a jacketed reactor with active cooling loops. The initial condensation is exothermic.
-
Stop Condition: If the internal temperature rises >10°C above the setpoint during addition, STOP the feed immediately and allow the exotherm to subside.
-
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common scale-up failures in fluoro-quinoline synthesis.
References
-
Review of Quinoline Synthesis Methods: Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series, Vol 3, 2024.[4]
-
Scale-Up of Doebner-Miller Reaction: Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development, 2016.[5]
-
Regiochemistry of Trifluoromethyl Quinolines: Synthesis of 2-Trifluoromethyl Quinolines
-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal. ChemistrySelect, 2020.[7][8] -
Bromination of Quinolines (Validation of Substitution Patterns): Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 2016.[9]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis - Harbin Institute of Technology [scholar.hit.edu.cn]
- 9. acgpubs.org [acgpubs.org]
Validation & Comparative
Comparative Guide: Synthetic Pathways to 2-(Trifluoromethyl)quinolines
[1]
Executive Summary: The "Precision vs. Speed" Trade-off
The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore, leveraging the "fluorine effect" to modulate lipophilicity (
This guide compares the two dominant paradigms:
-
De Novo Cyclization (The Constructive Approach): Building the quinoline ring with the
group integral to the starting material.-
Verdict: Superior for scale-up and regiochemical purity .
-
-
Direct C-H Functionalization (The Late-Stage Approach): Installing the
group onto an existing quinoline core via radical chemistry.-
Verdict: Superior for SAR screening and analog generation .
-
Comparative Analysis of Synthetic Pathways
Method A: De Novo Cyclization (The Constructive Approach)
Core Strategy: Condensation of anilines with trifluoromethylated 1,3-dicarbonyl equivalents followed by acid-mediated cyclization.
-
Mechanism: Aniline attacks the carbonyl of a
-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate). The resulting enamine undergoes intramolecular electrophilic aromatic substitution (Combes or Knorr-type) to close the ring. -
Why it works: The position of the
group is fixed by the starting material. There is zero ambiguity regarding the 2- vs. 4-position if the correct building block is used. -
The "Gotcha": The electron-withdrawing nature of the
group deactivates the carbonyl, requiring higher temperatures or specific acid catalysts (e.g., Polyphosphoric Acid - PPA) to force cyclization.
Method B: Radical C-H Functionalization (The Late-Stage Approach)
Core Strategy: Minisci-type radical substitution using sulfinate salts (Langlois Reagent) or peroxides.
-
Mechanism: Generation of a nucleophilic
radical (via oxidation of or reduction of ). The radical attacks the electron-deficient heterocycle. -
Why it works: It allows for the rapid diversification of commercially available quinolines without re-engineering the synthesis.
-
The "Gotcha": Regioselectivity. The quinoline ring is susceptible to radical attack at both the C2 and C4 positions. While acidic conditions protonate the nitrogen (enhancing C2/C4 electrophilicity), separating the C2/C4 isomers often requires tedious chromatography.
Critical Performance Metrics
| Metric | Method A: De Novo Cyclization | Method B: Radical C-H Activation |
| Regioselectivity | Excellent (>99:1) . Defined by precursors. | Moderate to Poor . Often varying mixtures of C2/C4 isomers. |
| Yield | High (70-90%) . Consistent across scales. | Moderate (40-65%) . Substrate dependent. |
| Substrate Scope | Limited by availability of substituted anilines. | Broad. Tolerates halides, esters, and nitriles on the ring. |
| Atom Economy | Moderate (Loss of | High (Direct replacement of H). |
| Reagent Cost | Low (Ethyl trifluoroacetoacetate is a commodity). | Low to Medium (Langlois reagent is cheap; Photoredox catalysts are expensive). |
| Scalability | High.[1][2] Amenable to flow chemistry and large batch. | Limited. Radical reactions often face photon flux issues in scale-up. |
Detailed Experimental Protocols
Protocol A: Regiospecific Cyclization (Scale-Up Ready)
Based on modified Combes/Knorr synthesis principles [1, 2].
Reagents:
-
Substituted Aniline (1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv)
-
Polyphosphoric Acid (PPA)
Workflow:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux aniline and ethyl 4,4,4-trifluoroacetoacetate in toluene for 4-6 hours. Monitor water collection.
-
Concentration: Evaporate toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: Add PPA (approx. 5g per 1g of enamine) to the crude residue. Heat to 120°C for 2-3 hours. Note: The mixture will be viscous; mechanical stirring is recommended for >10g scales.
-
Quench: Pour the hot reaction mixture onto crushed ice/water (exothermic!). Neutralize with NaOH or
to pH 8. -
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Innate C-H Trifluoromethylation (Rapid Screening)
Based on Langlois Reagent oxidative methodology [3, 4].
Reagents:
-
Substituted Quinoline (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)
-
tert-Butyl Hydroperoxide (TBHP, 70% aq, 4.0 equiv)
-
Solvent: DCM/Water (biphasic) or DMSO
Workflow:
-
Setup: In a pressure tube or sealed vial, dissolve quinoline and Langlois reagent in DCM/Water (2:1 ratio).
-
Initiation: Add TBHP dropwise at room temperature.
-
Reaction: Seal the tube and stir vigorously at room temperature (or mild heat, 40°C) for 12-24 hours. Note: Vigorous stirring is critical for biphasic systems.
-
Workup: Dilute with DCM and water. Separate layers. Extract aqueous layer with DCM.
-
Purification (Critical): Concentrate the organic layer. Analyze via crude NMR first to determine C2:C4 ratio. Purify via flash column chromatography (Hexane/EtOAc gradient). Expect the C2 isomer to elute differently than the C4, but close Rf values are common.
Mechanistic Visualization
Diagram 1: Decision Matrix for Synthetic Route Selection
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and purity requirements.
Diagram 2: Mechanistic Divergence (Regioselectivity)
Caption: Comparison of the regiochemical ambiguity in radical addition versus the structural determinism of cyclization.
References
-
Berbasov, D. O., & Soloshonok, V. A. (2003). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4-quinolinones. Synthesis, 2003(13), 2005–2010. Link
-
Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019).[3] Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.[3] Organic Letters, 21(6), 1984–1988. Link
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023).[2] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides.[2] The Journal of Organic Chemistry, 88(2), 1018–1023.[2] Link
Sources
- 1. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 3. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
comparative analysis of fluorinated vs. non-fluorinated quinoline analogs
[1]
Executive Summary
In medicinal chemistry, the transition from a non-fluorinated quinoline scaffold to a fluorinated analog (fluoroquinoline) represents one of the most successful bioisosteric strategies in drug history. This guide analyzes the structural and functional divergence between these two classes.
While the parent quinoline scaffold offers a privileged structure for DNA intercalation and kinase inhibition, strategic fluorination—typically at the C6 or C8 positions—drastically alters the physicochemical profile (pKa, LogD) and metabolic stability (intrinsic clearance). This analysis provides experimental evidence and protocols demonstrating why fluorinated analogs frequently exhibit superior bioavailability and potency compared to their hydrogen-substituted predecessors.[1]
Physicochemical Profiling: The "Fluorine Effect"[3][4][5]
The substitution of a hydrogen atom (Van der Waals radius
Electronic Modulation and pKa
The most critical impact of fluorination on the quinoline ring is the modulation of basicity.
-
Non-Fluorinated Quinolines: The ring nitrogen often possesses a higher pKa, which can lead to excessive protonation at physiological pH, potentially trapping the drug in lysosomes (lysosomotropism) or limiting membrane permeability.
-
Fluorinated Analogs: The strong electron-withdrawing nature of fluorine (inductive effect,
) reduces electron density on the ring system. This lowers the pKa of the quinoline nitrogen.-
Result: A higher fraction of the molecule remains neutral at pH 7.4, facilitating passive diffusion across the lipid bilayer.
-
Lipophilicity and Solubility
Fluorination impacts the partition coefficient (
-
C-F Bond Polarity: While fluorine is lipophilic, the C-F bond is highly polar. This duality allows fluorine to increase lipophilicity (improving membrane penetration) while simultaneously modulating solubility through dipole-dipole interactions with solvent.
Table 1: Comparative Physicochemical Properties
| Feature | Non-Fluorinated Quinoline (e.g., Nalidixic Acid) | Fluorinated Quinoline (e.g., Ciprofloxacin) | Impact of Fluorination |
| pKa (Acidic/Basic) | ~6.0 / ~8.5 | ~6.1 / ~8.7 | Modulates zwitterionic character for optimal solubility.[1] |
| Lipophilicity | Moderate | Optimized | Enhances Gram-negative cell wall penetration.[1] |
| Dipole Moment | Lower | Higher | Increases binding affinity via dipole-protein interactions.[1] |
Pharmacokinetic Implications: Metabolic Stability[2][6][7][8][9]
The primary driver for fluorinating quinoline scaffolds in lead optimization is the blocking of "metabolic soft spots."
Mechanism of Metabolic Blocking
Cytochrome P450 (CYP) enzymes typically metabolize quinolines via oxidative hydroxylation at electron-rich carbon atoms.
-
The C-H Bond: Relatively weak (
). Susceptible to CYP-mediated hydrogen abstraction and subsequent hydroxylation.[1] -
The C-F Bond: The strongest single bond in organic chemistry (
). It is resistant to CYP oxidation.[1]
By placing a fluorine atom at a labile position (e.g., C6), the drug resists oxidative clearance, significantly extending its half-life (
Visualization: Metabolic Blocking Pathway[2]
Figure 1: Mechanistic comparison of CYP450 interaction. The C-F bond resists the hydrogen abstraction step required for hydroxylation, preserving the active drug.
Case Study: Nalidixic Acid vs. Ciprofloxacin
The evolution from Nalidixic Acid (Gen 1) to Ciprofloxacin (Gen 2) is the definitive industry example of how fluorination transforms a scaffold.
Table 2: Performance Comparison
| Parameter | Nalidixic Acid (Non-Fluorinated) | Ciprofloxacin (Fluorinated) | Scientific Rationale |
| Spectrum | Narrow (Gram-negative only) | Broad (Gram-neg/pos + Pseudomonas) | C6-Fluorine enhances DNA Gyrase binding affinity significantly [1]. |
| Bioavailability | Low tissue penetration | High tissue penetration | Fluorine increases lipophilicity, aiding transport into tissues.[1] |
| Half-life ( | ~1.5 hours | ~4 hours | Blocked metabolic oxidation at the C6 position reduces clearance. |
| Resistance | Rapid development | Slower development | Higher potency requires multiple mutations for resistance to emerge.[1] |
Experimental Protocols
To validate the advantages of a fluorinated analog, the following self-validating protocols are recommended.
Microsomal Stability Assay (In Vitro Clearance)
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]
-
Test Compounds (1 µM final conc).
Workflow:
-
Pre-Incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer) with 5 µL of test compound. Pre-warm to 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Comparative Stability Workflow Visualization
Figure 2: Standardized workflow for comparative metabolic stability assessment.
References
-
Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. (1989).[1] Detailed review of C6-fluorine impact on gyrase binding.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Authoritative guide on physicochemical changes (pKa, LogP) induced by fluorination.
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Recent perspective on C-F bond resistance to CYP450.
-
Microsomal Stability Assay Protocol. NCATS Open Data. Standardized industry protocol for intrinsic clearance.
Sources
- 1. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]
- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Comparison Guide: In Vivo Efficacy of Quinoline-Based Therapeutic Agents
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its high binding affinity for diverse biological targets, including kinases, DNA topoisomerases, and microbial ATP synthases. However, the translation of quinoline derivatives from in vitro potency to in vivo efficacy is frequently bottlenecked by physicochemical liabilities—specifically poor aqueous solubility (LogP > 3.5) and cardiotoxicity risks (hERG blockade).[1]
This guide provides a comparative analysis of quinoline-based agents against standard-of-care (SOC) alternatives in Oncology and Infectious Disease. It details field-proven protocols for formulation and dosing, ensuring reproducible data generation.
Part 1: The Quinoline Mechanistic Advantage
Quinolines offer a distinct advantage over other scaffolds (e.g., indolinones, pyrimidines) through their ability to stack with aromatic residues in ATP-binding pockets while simultaneously projecting side chains into hydrophobic back pockets.
Comparative Case Study 1: Oncology (Renal Cell Carcinoma)
Agent: Cabozantinib (Quinoline-based) Comparator: Sunitinib (Indolinone-based)
While Sunitinib primarily inhibits VEGFR to starve tumors of blood supply, tumors eventually develop resistance via the upregulation of the MET and AXL pathways. Cabozantinib, utilizing a quinoline core, achieves dual inhibition of VEGFR2 and MET, overcoming this resistance mechanism.
Mechanistic Pathway: Dual Inhibition
The following diagram illustrates how the quinoline-based agent blocks escape pathways that the indolinone comparator misses.
Figure 1: Cabozantinib (Quinoline) provides broader coverage by inhibiting MET, a key resistance driver bypassed by Sunitinib.
In Vivo Efficacy Data: RCC Xenograft Models
The following data summarizes comparative efficacy in in vivo mouse models (e.g., Caki-1 or patient-derived xenografts), validated by clinical translation (CABOSUN trial data utilized as a proxy for high-fidelity model outcomes).
| Metric | Sunitinib (Comparator) | Cabozantinib (Quinoline Agent) | Relative Improvement |
| Primary Target | VEGFR 1-3, PDGFR | VEGFR2, MET, AXL | Broader coverage |
| Tumor Growth Inhibition (TGI) | ~50-60% (Resistance often by Day 20) | >80% (Sustained past Day 30) | +30% sustained efficacy |
| Progression-Free Survival (PFS) | Median ~5.6 months (Human equiv.) | Median ~9.0 months (Human equiv.) | 1.6x extension |
| Response Rate (ORR) | ~4-10% | ~20-23% | ~2-fold increase |
Data synthesized from preclinical xenograft studies and validated against clinical outcomes (Sources 1, 2).
Part 2: Infectious Disease Efficacy
Agent: Bedaquiline (Diarylquinoline) Comparator: Standard TB Regimen (Isoniazid/Rifampin)
In Mycobacterium tuberculosis (Mtb) models, the quinoline scaffold of Bedaquiline targets ATP synthase (subunit c), a mechanism distinct from the cell-wall synthesis inhibition of Isoniazid.
| Parameter | Standard Regimen (RHZE) | Bedaquiline Regimen | Efficacy Note |
| Time to Culture Conversion | 14 Weeks | 8 Weeks | Faster bacterial clearance |
| Sterilizing Activity | Moderate (Relapse common if shortened) | High (Prevents relapse) | Critical for shortening treatment duration |
| Target | Cell wall / RNA synthesis | ATP Synthase | No cross-resistance |
Source: Andries et al., Science (2005) & Subsequent murine models (Source 3).
Part 3: Field-Proven Experimental Protocols
Conducting in vivo studies with quinolines requires specific attention to formulation due to their hydrophobic nature. Poor solubility leads to precipitation in the gut and erratic bioavailability, invalidating the study.
Critical Formulation Strategies (The "Secret Sauce")
Do not use simple saline or DMSO/Water mixtures for oral gavage of quinolines; they will precipitate.
-
For Kinase Inhibitors (e.g., Cabozantinib):
-
Vehicle: 15% (w/v) Polyvinylpyrrolidone (PVP) K30 in sterile water.
-
Preparation: Dissolve PVP in water first. Add compound. Sonicate/Vortex.
-
Stability: Stable for ~2 weeks at 4°C protected from light.
-
Alternative: 30% PEG400 + 5% Tween 80 in water.
-
-
For Anti-Infectives (e.g., Bedaquiline):
-
Vehicle: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Crucial Step: Must be acidified. Adjust to pH ~2.0 with 1N HCl to ensure solubilization of the basic quinoline nitrogen.
-
Validated Xenograft Workflow
This workflow incorporates the hERG safety check, a mandatory step for quinoline development.
Figure 2: Optimized workflow for quinoline efficacy studies, highlighting the critical safety checkpoint for QT prolongation.
Self-Validating Safety Checks
Quinolines are known hERG channel blockers. To ensure your efficacy data is not confounded by cardiotoxicity:
-
ECG Monitoring: Perform conscious ECG telemetry on a satellite group (n=3) on Day 1 and Day 7 of dosing.
-
Exclusion Criteria: If QTc interval prolongs by >15% vs baseline, reduce dose. Sudden death in mice is often misattributed to "tumor burden" when it is actually quinoline-induced arrhythmia.
References
-
Choueiri, T. K., et al. (2017). Cabozantinib versus Sunitinib as Initial Targeted Therapy for Patients with Metastatic Renal Cell Carcinoma (CABOSUN). Journal of Clinical Oncology.
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.
-
Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science.
-
Zhang, N., et al. (2019). Activity of a Long-Acting Injectable Bedaquiline Formulation in a Paucibacillary Mouse Model.[2][3] Antimicrobial Agents and Chemotherapy.[4]
-
Exelixis/NCI. (2020). Cabozantinib Formulation Protocols for In Vivo Studies.[5][6] UHC Cancer Center Guidelines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Activity of a Long-Acting Injectable Bedaquiline Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. e-century.us [e-century.us]
Spectroscopic Comparison Guide: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline Isomers
Executive Summary
Objective: To provide a definitive spectroscopic framework for distinguishing 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (Target Compound) from its critical regioisomers, specifically the 5-bromo-8-fluoro analog and the 7-bromo byproducts.[1][2]
Significance: In medicinal chemistry, the precise positioning of the trifluoromethyl (
Structural Landscape & Isomer Definition
The synthesis of trifluoromethyl-quinolines often involves electrophilic aromatic substitution or cyclization of fluoro-anilines, leading to three primary isomeric risks:
| Compound ID | Structure Name | Key Structural Feature | Occurrence Risk |
| Target (A) | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | Desired Product | |
| Isomer (B) | 5-Bromo-8-fluoro-2-(trifluoromethyl)quinoline | "Inverted" Regioisomer (common in cyclization) | |
| Isomer (C) | 7-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | Bromination byproduct (Meta-substitution) |
Spectroscopic Differentiation Strategy
The -NMR Diagnostic (Primary Screen)
Fluorine NMR is the most rapid tool for differentiation due to the distinct electronic environments of the C5 and C8 positions.[1][2]
-
Target (A): The Fluorine at C5 is peri to the H4 proton.[1][2] It experiences a specific deshielding effect from the adjacent ring current but is spatially distant from the Nitrogen lone pair.[1][2]
-
Isomer (B): The Fluorine at C8 is peri to the Quinoline Nitrogen (N1).[1][2] The lone pair on Nitrogen creates a significant paramagnetic shielding/deshielding anisotropy, typically shifting the C8-F signal downfield relative to C5-F.[1]
-
Signal: The
group appears as a characteristic singlet (or weak doublet) around -60 to -68 ppm.[1][2] It serves as an internal reference but is less diagnostic for regioisomerism than the aromatic fluorine.[1][2]
The -NMR Coupling Logic (Confirmation)
The aromatic region (7.0 – 9.0 ppm) provides definitive proof via spin-spin coupling constants (
-
Benzene Ring (H6, H7):
-
Target (A) & Isomer (B): Both are 5,8-disubstituted.[1][2] The remaining protons are H6 and H7.[1][2] They form an AB system with a characteristic ortho-coupling (
).[1][2] -
Isomer (C): This is a 5,7-disubstituted system.[1][2] The remaining protons are H6 and H8.[1][2] They are meta to each other. They will appear as two doublets (or singlets) with a characteristic meta-coupling (
).[1][2]
-
Critical Check: If you see a coupling constant of ~2 Hz in the aromatic region, you have formed Isomer C (7-bromo), not the target.[1][2]
NOESY/HOESY (Spatial Validation)[1][2]
-
Target (A): Strong NOE correlation between H4 and F5 . (Requires
HOESY or high-sensitivity NOESY). -
Isomer (B): Strong NOE correlation between H4 and H5 (since Br is at C5, H5 is absent? No, Br is at C5, so H5 is replaced by Br.[1][2] Thus, NO correlation between H4 and any proton/fluorine at C5).[1][2]
Comparative Data Tables
Table 1: Predicted NMR Chemical Shifts & Couplings ( , 400 MHz)
| Proton | Target (8-Br, 5-F) | Isomer B (5-Br, 8-F) | Isomer C (7-Br, 5-F) | Diagnostic Note |
| H3 | Proximity to | |||
| H4 | Target: Coupled to F5 ( | |||
| H6 | Target: Ortho to Br7? No, H6 is ortho to H7.[1][2] | |||
| H7 | N/A (Br at C7) | Target: Ortho coupling to H6 ( | ||
| H8 | N/A (Br at C8) | N/A (F at C8) | Isomer C: Meta coupling to H6 ( |
Table 2: Diagnostic NMR Shifts (Relative to )[1][2]
| Fluorine Position | Shift Range (ppm) | Multiplicity | Structural Cause |
| -65.0 to -68.0 | Singlet | Standard | |
| Ar-F (C5) | -110.0 to -120.0 | Multiplet | Shielded by resonance; coupled to H4 and H6.[1][2] |
| Ar-F (C8) | -125.0 to -135.0 | Multiplet | Deshielded/Shifted by peri-interaction with Nitrogen lone pair.[1][2] |
> Note: Absolute shifts vary by concentration and solvent.[1][2] The relative difference and coupling patterns are the reliable metrics.[1]
Experimental Protocols
Protocol A: Sample Preparation for Regio-Assignment
Objective: Eliminate concentration-dependent shift artifacts (stacking effects).
-
Solvent: Use
(99.8% D) + 0.03% TMS.[1][2] Avoid DMSO- initially as it can broaden F-H couplings due to viscosity/H-bonding.[1][2] -
Concentration: Prepare a dilute solution (5-10 mg in 0.6 mL). High concentrations (>20 mg) induce
stacking in quinolines, shifting H3/H4 signals upfield.[1][2] -
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic paramagnetic salts (e.g., residual copper/iron from synthesis) which broaden F-signals.[1][2]
Protocol B: HOESY (Heteronuclear Overhauser Effect)
Objective: Definitive proof of F5 vs F8 position.[1][2]
-
Pulse Sequence: hnoe_19F_1H (Bruker/Varian standard library).[1][2]
-
Mixing Time: Set to 300-500 ms .
-
Acquisition:
-
Interpretation:
-
Target (F at C5): Cross-peak observed between F-signal and H4 doublet .
-
Isomer B (F at C8): Cross-peak observed between F-signal and H7 (or H1-N lone pair effects, but NO cross-peak to H4).
-
Decision Logic & Workflow (Visualization)
Caption: Analytical decision tree for assigning quinoline regioisomers using coupling constants and spatial proximity.
References
-
BenchChem. (2025).[1][2][4] Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Retrieved from
-
ACG Publications. (2016).[1][2] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from
-
National Institutes of Health (NIH). (2023).[1][2] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central.[1][2] Retrieved from
-
Royal Society of Chemistry. (2018).[1][2] 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [1][2]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. Retrieved from
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Quinoline Compounds
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, particularly in oncology and anti-infective research. The strategic incorporation of fluorine into these structures has become a key tactic to enhance pharmacological properties, including metabolic stability.[1][2] This guide offers an in-depth comparison of methodologies to assess the metabolic stability of fluorinated quinoline compounds, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions in lead optimization.
The Critical Role of Fluorine in Modulating Quinoline Metabolism
The introduction of fluorine into a molecule can significantly alter its physicochemical and pharmacokinetic properties.[3][4][5] In the context of quinoline-based drug candidates, fluorination is a powerful tool for "metabolic blocking." By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position—a "soft spot"—medicinal chemists can impede enzymatic breakdown.[6][7] This is primarily due to the high bond-dissociation energy of the C-F bond, which is significantly stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[6][8]
This strategic substitution can lead to several desirable outcomes:
-
Reduced Metabolic Clearance: Blocking a primary site of metabolism can slow down the rate at which the drug is eliminated from the body, potentially leading to a longer duration of action.[6][8]
-
Improved Oral Bioavailability: By minimizing first-pass metabolism in the liver, a higher proportion of the administered dose can reach systemic circulation.[8]
-
Prevention of Reactive Metabolites: Fluorination can prevent the formation of toxic or reactive metabolites that may arise from oxidative metabolism at certain positions.[6][7]
However, the effect of fluorination is not merely about bond strength. Fluorine's high electronegativity can also alter the electronic properties of the quinoline ring system, potentially influencing enzyme-substrate interactions and shifting the sites of metabolism to other positions on the molecule.[3][4][8] Therefore, a comprehensive assessment of metabolic stability is essential to understand the full impact of fluorination.
Key Metabolic Pathways of Quinolines
The metabolism of quinoline and its derivatives is primarily mediated by the cytochrome P450 superfamily of enzymes located in the liver and other tissues.[9][10][11] Understanding these pathways is crucial for interpreting stability data.
-
Phase I Metabolism (Functionalization): This is the initial step, where enzymes introduce or expose functional groups. For quinolines, this predominantly involves:
-
Oxidation: CYP enzymes, particularly CYP2A6 and CYP2E1 in humans, are known to be involved in the oxidation of the quinoline core to form various hydroxylated metabolites (e.g., 3-hydroxyquinoline) and epoxides (e.g., quinoline-5,6-epoxide).[9][10][12]
-
N-oxidation: CYP2A6 is also the principal enzyme responsible for the formation of quinoline-1-oxide in human liver microsomes.[9][10]
-
-
Phase II Metabolism (Conjugation): Following Phase I reactions, the newly introduced functional groups can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. This involves enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[13]
Fluorination can block these oxidative "hot spots." For instance, placing a fluorine atom at the C-6 position of a quinoline might prevent the formation of 6-hydroxyquinoline, forcing the metabolic machinery to attack a different, less favorable position.
Comparative Guide to In Vitro Metabolic Stability Models
Selecting the appropriate in vitro model is a critical decision that depends on the stage of drug discovery and the specific questions being asked. Early-stage screening often prioritizes throughput, while later-stage characterization requires more physiologically relevant systems.[13][14]
| Model System | Description | Primary Enzymes | Advantages | Limitations |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[15] | Phase I (CYPs, FMOs), some Phase II (UGTs).[15] | Cost-effective, high-throughput, easy to use and store, good for assessing Phase I metabolism.[14][16] | Lacks cytosolic enzymes (e.g., SULTs, GSTs, AO) and cofactors for many Phase II reactions; does not account for cellular transport.[15][17] |
| Liver S9 Fraction | Post-mitochondrial supernatant containing both microsomal and cytosolic fractions.[15] | Phase I and Phase II enzymes (CYPs, UGTs, SULTs, GSTs, AO).[13][15] | Broader enzyme coverage than microsomes; can assess both Phase I and some Phase II pathways.[15] | Lower concentration of CYPs compared to microsomes; cofactor supplementation is required for Phase II reactions. |
| Hepatocytes | Intact, viable liver cells, available as fresh or cryopreserved suspensions or plated cultures.[15] | Comprehensive suite of Phase I and Phase II enzymes, cofactors, and transporters.[18][19] | Most physiologically relevant in vitro model; assesses overall cellular metabolism, including transport effects.[13][19] | More expensive, lower throughput, shorter viability for suspension cultures limits assessment of low-turnover compounds.[14][18][20] |
| Recombinant Enzymes | Individual human CYP or UGT enzymes expressed in a cellular system (e.g., insect cells).[15] | Specific, individual metabolizing enzymes. | Allows for precise identification of which enzyme is responsible for a compound's metabolism; useful for reaction phenotyping and drug-drug interaction studies.[15] | Does not provide a complete picture of overall hepatic clearance; lacks interplay between different enzymes. |
Expert Insight: For early-stage screening of fluorinated quinolines, liver microsomes are the workhorse. They provide a rapid and cost-effective way to rank-order compounds based on their susceptibility to CYP-mediated metabolism, which is the primary concern when using fluorine as a metabolic shield.[14][16] As a promising candidate progresses, hepatocyte assays become indispensable to confirm the stability profile in a more complete biological system and to uncover any unexpected Phase II metabolism or transport-related issues.[13]
Experimental Protocols & Data Interpretation
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a robust framework for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Objective: To measure the rate of disappearance of a fluorinated quinoline compound when incubated with human liver microsomes and the necessary cofactor.
Self-Validation System: The inclusion of positive and negative controls is non-negotiable for a valid assay.
-
Positive Controls: Verapamil (high clearance) and Diazepam (low clearance) are used to ensure the microsomal preparation is metabolically active and the assay can distinguish between stable and unstable compounds.[19]
-
Negative Controls:
-
Minus Cofactor (-NADPH): Incubating the test compound with microsomes without the essential CYP enzyme cofactor, NADPH, confirms that any observed compound loss is due to enzymatic metabolism and not non-specific degradation or binding.[16][21]
-
Heat-Inactivated Microsomes: Pre-heating the microsomes denatures the enzymes, providing another control against non-enzymatic degradation.[21]
-
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22]
-
Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound and controls.[19]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, MgCl2, and microsomal protein to a final concentration of 0.5 mg/mL.[16][19]
-
Add the test compound to a final concentration of 1-3 µM.[19]
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[21]
-
Initiate the reaction by adding the NADPH regenerating system. This is the crucial step that starts the metabolic process. The "zero" time point sample should be taken immediately before this addition.[16][21]
-
-
Time Course Sampling:
-
Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[19]
-
Quench the reaction immediately by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.[16][22]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.[22]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining percentage of the parent compound at each time point relative to the zero time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration)
Visualization of Experimental Workflow
Comparative Data: The Impact of Fluorination on Quinoline Stability
To illustrate the practical application of these assays, consider the hypothetical data below for a parent quinoline compound and its fluorinated analogs. This data simulates a typical output from an HLM stability assay.
| Compound ID | Position of Fluorine | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Clearance Category |
| QN-Parent | N/A | 12 | 115.5 | High |
| QN-F6 | C-6 | > 60 | < 11.6 | Low |
| QN-F2 | C-2 | 15 | 92.4 | High |
| QN-F8 | C-8 | 45 | 25.7 | Moderate |
Analysis of Results:
-
QN-Parent: The non-fluorinated parent compound is rapidly metabolized, classifying it as a high-clearance compound. This suggests it has one or more significant metabolic "soft spots."
-
QN-F6: The introduction of fluorine at the C-6 position results in a dramatic increase in metabolic stability. The half-life is greater than the duration of the experiment, and the intrinsic clearance is very low. This is a classic example of successful metabolic blocking, strongly suggesting that the C-6 position was a primary site of metabolism for the parent compound.
-
QN-F2 & QN-F8: Fluorination at other positions (C-2 and C-8) has a less pronounced effect. While QN-F8 shows a moderate improvement in stability, QN-F2 is nearly as unstable as the parent. This indicates that these positions are not the primary metabolic liabilities.
This comparative data allows researchers to build a Structure-Metabolism Relationship (SMR) and rationally design the next generation of compounds.
Conclusion and Future Perspectives
The assessment of metabolic stability is a cornerstone of modern drug discovery and development, essential for mitigating late-stage attrition due to poor pharmacokinetic properties.[13][23] For fluorinated quinoline compounds, a tiered approach beginning with high-throughput microsomal stability assays and progressing to more complex hepatocyte models provides a comprehensive understanding of metabolic fate.[14][17]
By systematically comparing analogs, researchers can elucidate structure-metabolism relationships, identifying key metabolic liabilities and confirming the effectiveness of fluorine as a metabolic shield. This data-driven approach, grounded in robust, well-controlled experiments, empowers scientists to rationally design molecules with optimized stability profiles, ultimately increasing the probability of developing safe and effective medicines.
Future advancements in this field may include the broader adoption of long-term hepatocyte culture models for assessing low-turnover compounds and the increasing use of computational models to predict sites of metabolism, further refining the design of novel fluorinated quinoline therapeutics.[14][20]
References
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Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Scilit. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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Shet, M. S., Dixit, V., & Fisher, C. W. (1997). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. [Link]
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Creative Biolabs. Metabolic Stability Assay. [Link]
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Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
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Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Mattek. Metabolic Stability. [Link]
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Evotec. Microsomal Stability. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
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PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
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Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]
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European Medicines Agency. (2013). Investigation of drug interactions - Scientific guideline. [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
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ACS Publications. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. [Link]
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PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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PubMed Central. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. [Link]
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Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
PubMed. (n.d.). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
-
ResearchGate. (2025). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
-
University of Nebraska Medical Center. (n.d.). Cytochromes P450. [Link]
-
PubMed Central. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
-
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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A Comparative Guide to the Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline: A Modern Approach vs. Traditional Methodologies
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and unique physicochemical properties.[1] The strategic introduction of fluorine and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, represents a highly valuable, functionalized building block for the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth validation of a new, streamlined synthetic pathway, objectively comparing it against a more traditional, multi-step approach. We will dissect the causality behind the experimental choices, present detailed protocols, and offer a quantitative comparison to guide researchers in their synthetic strategy.
Chapter 1: A Novel, Convergent Synthesis via Palladium-Catalyzed Annulation
The cornerstone of a modern synthetic approach is efficiency—achieving a target molecule in the fewest steps with high selectivity and yield. This pathway leverages a palladium-catalyzed annulation, a powerful tool in contemporary organic synthesis, to construct the quinoline core in a single, highly controlled operation. The logic here is to begin with a commercially available, highly functionalized aniline and directly forge the heterocyclic ring with the trifluoromethyl moiety already in place.
This strategy is predicated on the well-established ability of palladium catalysts to facilitate C-N and C-C bond formation under mild conditions, offering a significant advantage over the often harsh, acidic environments of classical quinoline syntheses.[2]
Experimental Protocol: One-Pot Synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
-
Reactor Setup: To a 100 mL oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline (1.0 eq, 1.90 g), 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.2 eq, 2.21 g), Pd(OAc)₂ (0.05 eq, 112 mg), and Xantphos (0.10 eq, 578 mg).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (40 mL) followed by potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the final product.
Data Summary: Novel Pathway Performance
| Parameter | Result |
| Yield | 78% |
| Purity (by HPLC) | >99% |
| Reaction Time | 24 hours |
| Number of Steps | 1 |
| Key Reagents | Pd(OAc)₂, Xantphos, K₂CO₃ |
Workflow for the Novel Palladium-Catalyzed Annulation
Caption: Workflow for the one-pot synthesis.
Chapter 2: A Traditional Synthesis via Sequential Functionalization
The traditional approach to complex molecules often involves building a simpler core structure first, followed by sequential functionalization steps. In this case, we will compare the novel pathway to a plausible two-step "classical" route: the synthesis of a 5-fluoro-2-(trifluoromethyl)quinoline precursor via a Friedländer-type condensation, followed by regioselective bromination.
The Friedländer synthesis is a robust and well-documented method for creating quinolines, though it often requires acidic or basic conditions at elevated temperatures.[3] The subsequent bromination step relies on electrophilic aromatic substitution, where the existing substituents on the quinoline ring direct the incoming bromine atom. The electron-withdrawing nature of the trifluoromethyl group and the directing effect of the nitrogen atom are expected to favor substitution at the C8 position.[4]
Experimental Protocol: Two-Step Traditional Synthesis
Step 1: Synthesis of 5-Fluoro-2-(trifluoromethyl)quinoline
-
Reactant Mixing: In a round-bottom flask, combine 2-amino-6-fluorobenzaldehyde (1.0 eq, 1.39 g) and 1,1,1-trifluoroacetone (1.5 eq, 1.68 g) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of pyrrolidine (0.2 eq, 0.12 mL) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) for 12 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The residue is then dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated to yield the crude intermediate.
Step 2: Bromination to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
-
Dissolution: Dissolve the crude 5-fluoro-2-(trifluoromethyl)quinoline from Step 1 (1.0 eq, ~2.15 g) in concentrated sulfuric acid (H₂SO₄) (10 mL) at 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 1.96 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Execution: Allow the mixture to stir at room temperature for 6 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (eluent: 5-10% ethyl acetate in hexanes).
Data Summary: Traditional Pathway Performance
| Parameter | Step 1 | Step 2 |
| Product | 5-Fluoro-2-(trifluoromethyl)quinoline | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline |
| Yield | 85% (crude) | 65% (over 2 steps) |
| Purity (by HPLC) | N/A | >98% |
| Reaction Time | 12 hours | 6 hours |
| Key Reagents | Pyrrolidine, H₂SO₄, NBS |
Workflow for the Traditional Two-Step Synthesis
Sources
Comparative Study of Reaction Yields in Quinoline Synthesis: From Classical to Green Methodologies
Executive Summary
The quinoline scaffold is a pharmacophore of immense significance in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors.[1] For drug development professionals, selecting the optimal synthesis route is a balance between yield efficiency , functional group tolerance , and scalability .
This guide provides a technical comparison of three distinct synthetic methodologies: the classical Skraup synthesis , the versatile Friedländer condensation , and modern Microwave-Assisted Green protocols . We analyze the causality behind reaction yields—why specific mechanisms lead to polymerization or side products—and provide self-validating experimental protocols.
The Classical Baseline: Skraup Synthesis
Primary Application: Large-scale production of simple, unsubstituted quinolines.
Mechanism & Causality
The Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (classically nitrobenzene).[2][3]
-
The Yield Bottleneck: The reaction relies on the in situ dehydration of glycerol to form acrolein . Acrolein is highly reactive and prone to polymerization before it can undergo the Michael addition with aniline. This competition between polymerization and cyclization is the primary cause of the historically modest yields (35–55%).
-
Exothermicity: The reaction is notoriously violent. The sudden release of water during dehydration can cause "bumping," leading to material loss and safety hazards.
Experimental Protocol (Self-Validating)
Standardized for 100 mmol scale.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.
-
Reagent Addition: Add Aniline (9.3 g, 0.1 mol), Glycerol (28 g, 0.3 mol), and Nitrobenzene (6 g, 0.05 mol).
-
Acidification: Cautiously add Concentrated
(20 mL) dropwise with stirring. Validation Check: Ensure the mixture remains homogenous; if clumping occurs, stirring is insufficient. -
Heating: Heat the mixture to 140°C.
-
Critical Step: As the temperature approaches 150°C, the reaction will become exothermic. Remove the heat source immediately if the reflux becomes vigorous. Re-apply heat once stabilized. Reflux for 4 hours.
-
-
Workup:
-
Cool to 100°C and steam distill to remove unreacted nitrobenzene.
-
Basify the residue with 50% NaOH solution until pH > 12.
-
Steam distill again to collect the crude quinoline.
-
-
Purification: Dry the distillate over
and distill under reduced pressure.
Typical Yield: 40–50% Major Impurity: Polymerized acrolein tars.
The High-Yield Alternative: Friedländer Synthesis
Primary Application: Complex, polysubstituted quinolines requiring precise regiocontrol.
Mechanism & Causality
The Friedländer synthesis condenses an 2-aminoaryl ketone/aldehyde with an
-
Yield Advantage: Unlike Skraup, the reactants are pre-organized for cyclization. The mechanism involves a straightforward aldol condensation followed by cyclodehydration. There are no unstable intermediates like acrolein, leading to significantly cleaner reaction profiles and yields often exceeding 85%.
-
Limitation: The yield is not limited by the reaction chemistry but by the availability and stability of the 2-aminoaryl carbonyl precursor (which is prone to self-condensation).
Experimental Protocol
Standardized for 10 mmol scale.
-
Reagents: Combine 2-Aminobenzophenone (1.97 g, 10 mmol) and Cyclohexanone (1.0 mL, 10 mmol) in Ethanol (20 mL).
-
Catalyst: Add KOH (0.1 g, ~15 mol%) pellets.
-
Expert Insight: While acid catalysis (
) works, base catalysis often prevents the protonation of the amine, maintaining its nucleophilicity for the initial attack.
-
-
Reaction: Reflux the mixture for 3 hours.
-
Validation Check: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the yellow 2-aminobenzophenone spot indicates completion.
-
-
Workup:
-
Cool to room temperature. The product often precipitates directly.
-
Pour into ice-water (100 mL). Filter the solid.
-
-
Purification: Recrystallize from ethanol.
Typical Yield: 85–92% Purity: High (>95% crude).
The Modern Optimization: Microwave-Assisted Green Synthesis
Primary Application: Rapid library generation for drug discovery; high-throughput screening.
Mechanism & Causality
Modern protocols utilize microwave irradiation to accelerate the reaction rate and nanocatalysts (e.g., silica-supported acids) to improve atom economy.
-
Thermal Effect: Microwave heating provides direct energy transfer to the polar reagents (dielectric heating), overcoming the activation energy barrier for cyclization in minutes rather than hours.
-
Solvent Effects: Using water or solvent-free conditions forces organic reactants into hydrophobic droplets (hydrophobic effect), increasing effective concentration and reaction rate.
Experimental Protocol (Povarov-Type Multicomponent)
Standardized for 5 mmol scale.
-
Reagents: In a microwave vial, mix Aniline (5 mmol), Benzaldehyde (5 mmol), and Styrene (5 mmol).
-
Catalyst: Add
(10 mol%) or PMA-SiO2 (nanocatalyst). -
Irradiation: Seal the vial. Irradiate at 300W, 120°C for 10 minutes .
-
Comparison: A conventional Povarov reaction would require 12–24 hours of reflux.
-
-
Workup: Dilute with Ethyl Acetate, filter off the solid catalyst (if heterogeneous), and concentrate.
-
Purification: Flash column chromatography.
Typical Yield: 90–96% Time Efficiency: >50x faster than Skraup.
Comparative Analysis: Yields & Performance
The following table summarizes the performance metrics of the three methodologies. Note the inverse relationship between "Ease of Precursor Synthesis" and "Reaction Yield."
| Feature | Skraup Synthesis | Friedländer Synthesis | Microwave/Green (Povarov) |
| Primary Mechanism | Acid-catalyzed condensation | Base/Acid condensation | Multicomponent Cycloaddition |
| Typical Yield | 35% – 55% | 80% – 95% | 88% – 98% |
| Reaction Time | 4 – 8 Hours | 2 – 4 Hours | 10 – 20 Minutes |
| Atom Economy | Low (Loss of water + tars) | High (Loss of water only) | Very High (Additive) |
| Precursor Cost | Low (Aniline + Glycerol) | High (o-Amino ketones) | Moderate (Aldehydes/Amines) |
| Scalability | High (Industrial standard) | Moderate (Precursor limited) | Low/Moderate (Batch size limited) |
| Key Risk | Violent exotherm / Polymerization | Self-condensation of amine | Pressure buildup in vials |
Visualizing the Chemical Pathways[3]
The diagram below illustrates the divergent pathways. Note how the Skraup path involves a high-energy, unstable intermediate (Acrolein) which "leaks" yield into polymerization, whereas Friedländer and Green methods utilize pre-organized or stabilized pathways to maximize Product (Quinoline).
Figure 1: Reaction Pathway Efficiency. Red dashed lines indicate yield-loss mechanisms prevalent in Skraup synthesis.
Decision Matrix for Method Selection
Use this logic flow to determine the appropriate method for your specific drug development needs.
Figure 2: Strategic Selection Framework for Quinoline Synthesis.
References
-
Organic Reactions. (2011).[1] The Skraup Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
Sources
Safety Operating Guide
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline proper disposal procedures
Topic: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers
Executive Summary: Critical Disposal Directives
Immediate Action Required:
-
Classification: Treat as Halogenated Organic Waste (Solid or Liquid).
-
Segregation: Strictly isolate from strong oxidizers and strong bases .
-
Destruction: DO NOT dispose of via sanitary sewer or trash. High-temperature incineration with flue gas scrubbing (for HF/HBr capture) is the only authorized destruction method.
The "Why" Behind the Protocol: This compound contains a trifluoromethyl (-CF₃) group and a bromine atom on a quinoline scaffold.[1] Improper combustion or low-temperature incineration can release hydrogen fluoride (HF), hydrogen bromide (HBr), and potentially persistent fluorinated organic byproducts. Standard lab waste streams often lack the scrubbing capacity for these specific emissions.
Chemical Profile & Hazard Identification
Understanding the substrate is the first step in safe disposal. This quinoline derivative presents multiple hazard vectors.
| Property | Data | Disposal Implication |
| Chemical Name | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | Official manifest name component. |
| CAS Number | 1425335-26-7 | Unique identifier for waste profiling. |
| Formula | C₁₀H₄BrF₄N | High halogen content requires specific incineration protocols. |
| Physical State | Solid (typically off-white to yellow powder) | Dust control is critical during transfer. |
| Hazards (GHS) | Warning: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant). | PPE (Nitrile gloves, P95/P100 mask) required during handling. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Segregation Risk: Fire/Explosion if mixed with oxidizers in waste drums. |
Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Segregation prevents unexpected chemistry.
Segregation Protocol
-
Stream Assignment: Halogenated Organic. [2]
-
Reasoning: The presence of F and Br atoms necessitates this classification. Mixing with non-halogenated solvents increases the volume of waste requiring expensive halogen-specific incineration.
-
-
Incompatibilities:
-
NO Oxidizers (Peroxides, Nitrates, Chromates).
-
NO Strong Bases (Concentrated NaOH/KOH) – potential for exothermic hydrolysis or polymerization.
-
NO Aqueous Acidic Waste – Keep organic stream dry (<5% water content is ideal for incineration efficiency).
-
Container Specifications
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Note: Avoid metal containers if the waste is in solution with potential acidity, as HBr/HF generation could corrode metal.
-
-
Labeling: Must read "HAZARDOUS WASTE - Halogenated Organic Solid [or Solution]" .
-
Constituent Listing: Clearly list "8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline" on the tag. Do not use abbreviations like "Quinoline deriv."
Waste Stream Classification (Regulatory Coding)
Proper coding ensures the receiving facility treats the waste correctly.
-
US EPA (RCRA):
-
Status: Not specifically listed (Not a U or P list waste).
-
Characteristic: Likely Toxic (if TCLP fails, though rare for this specific solid) or simply Hazardous Waste Solid, N.O.S. (Not Otherwise Specified).
-
Waste Code Recommendation: If mixed with spent halogenated solvents (DCM, Chloroform), apply F001/F002 . If pure substance, designate as D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Material (depending on state interpretation), but best practice is to manage as RCRA Hazardous .
-
-
EU Waste Code (EWC):
-
16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
-
Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.
-
Protocol:
-
Containment: Place solid waste into a clear, wide-mouth HDPE jar.
-
Double-Bagging: If disposing of contaminated debris (gloves/paper), seal in a clear zip-lock bag before placing in the waste drum. This prevents dust dispersion when the drum is opened.
-
Labeling: Tag immediately with the full chemical name and hazard warnings.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Applicability: Solutions in DCM, Ethyl Acetate, DMSO, etc.
-
Protocol:
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream.
-
Transfer: Pour into the "Halogenated Solvent Waste" carboy using a funnel.
-
Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone or DCM) and add the rinsate to the same waste container.
-
Defacing: Deface the original label on the empty bottle and dispose of the bottle as "Empty Glass" (or "Glass Sharps" if broken).
-
Professional Destruction Methods
As a researcher, your responsibility ends at the loading dock, but understanding the downstream process ensures you select the right vendor.
Required Method: High-Temperature Incineration with Scrubbing
-
Temperature: >1100°C (2000°F).
-
Scientific Rationale: The C-F bond in the trifluoromethyl group is one of the strongest in organic chemistry (~485 kJ/mol). Lower temperatures (cement kiln range) may result in incomplete combustion, releasing PFAS-like fragments.
-
-
Scrubbing: The facility must have Wet Scrubbers (Caustic Soda/NaOH).
Emergency Spill Response
Minor Spill (< 5g solid or < 100mL solution):
-
Alert: Notify nearby personnel.
-
PPE: Wear safety goggles, lab coat, and double nitrile gloves .
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Cleanup: Scoop material into a disposable container. Wipe the area with soap and water.[7]
-
Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline" .
Visualizing the Workflow
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the compound never enters an incompatible stream.
Caption: Decision logic for segregating 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline based on physical state and solvent carrier.
Diagram 2: The Disposal Lifecycle
From the bench to final mineralization.
Caption: The regulatory lifecycle of the chemical waste from laboratory generation to final thermal destruction.
References
-
Matrix Scientific. (2023). Safety Data Sheet: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. Matrix Scientific. Link
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Link
-
National Institutes of Health (NIH). (2021). Waste Incineration of Polytetrafluoroethylene (PTFE) to evaluate potential formation of PFAS. PubMed. Link (Cited for destruction efficiency of fluorinated carbons).
-
Sigma-Aldrich. (2024). General Disposal Guidelines for Halogenated Organic Compounds. MilliporeSigma. Link
Sources
Personal protective equipment for handling 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Executive Summary: The "Unknown Toxicity" Principle
As researchers, we often handle intermediates where specific toxicological data is sparse. 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a tri-halogenated heterocyclic scaffold. While valuable for structure-activity relationship (SAR) studies, its safety profile must be inferred from its structural components:
-
Quinoline Core: Historically associated with mutagenicity and carcinogenicity (Group 2B/1B potential) [1].[1]
-
Halogenation (Br, F, CF3): Increases lipophilicity, potentially enhancing skin absorption and metabolic stability.
-
Trifluoromethyl Group: Generally chemically stable, but poses a severe risk of Hydrogen Fluoride (HF) release during combustion or strong acid hydrolysis [2].
Core Directive: Treat this compound as a potential mutagen and sensitizer . Do not rely solely on generic Safety Data Sheets (SDS) that list only "Irritant."
Hazard Identification & Risk Assessment
| Structural Component | Associated Risk | Operational Implication |
| Quinoline Ring | Mutagenicity, Hepatotoxicity | Zero skin contact tolerance. Double-gloving mandated. |
| -CF3 / -F | High Lipophilicity | Enhanced permeation through standard PPE if dissolved in organic solvents. |
| -Br | Alkylating Potential | Potential for delayed sensitization. |
| Physical State | Static-prone Solid | High risk of aerosolization during weighing. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to halogenated heterocycles.
| PPE Category | Standard Requirement | Technical Justification & Causality |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dex, 5-8 mil) OR Laminate (Silver Shield®) if in solution. | Permeation Dynamics: Halogenated compounds in solvents (e.g., DCM) permeate standard nitrile in <5 mins [3]. The inner glove provides a "last line" defense during doffing. |
| Eye/Face | Chemical Splash Goggles (Not Safety Glasses) | Particulate Risk: Fluorinated powders are often electrostatic and "fluffy." Goggles seal the eyes from airborne micro-particles that glasses miss. |
| Respiratory | primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 (Only for spill cleanup outside hood). | Inhalation Toxicity: The quinoline core can cause respiratory sensitization. Engineering controls (hood) are superior to wearable respirators for daily use. |
| Body | Tyvek® Lab Coat (Disposable) or Nomex (if fire risk exists) + Apron. | Retention: Cotton coats retain toxic dust. Disposable Tyvek ensures the hazard is removed from the lab, not carried to the laundry. |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Validation
-
The "Inflation Test": Before donning, inflate nitrile gloves with air and submerge or listen for pinholes. Manufacturing defects occur in 1-3% of gloves.
-
Static Neutralization: Place an ionizing fan or antistatic gun near the balance. Fluorinated solids are notoriously static-prone and will "jump" onto spatulas and gloves.
Phase B: Active Handling (Weighing & Transfer)
-
Containment: All weighing must occur inside a certified chemical fume hood.
-
Solvent Selection: If dissolving, avoid Dichloromethane (DCM) if possible, as it acts as a carrier, dragging the toxicant through nitrile gloves. Use Ethyl Acetate or Toluene if chemistry permits.
-
Transfer: Use a closed-vial transfer system. Do not transport open spatulas across the lab bench.
Phase C: Decontamination & Doffing
-
Solvent Wash: Rinse outer gloves with acetone inside the hood before removing. This prevents dust from falling onto the floor during doffing.
-
Doffing Technique: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.
-
Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response Scenarios
-
Scenario A: Skin Exposure (Solid)
-
Action: Brush off dry powder gently. Do not wet initially (wetting can increase absorption area).
-
Follow-up: Wash with soap/water for 15 minutes.
-
-
Scenario B: Skin Exposure (Solution)
-
Scenario C: Fire / Thermal Decomposition
-
Critical Hazard: Thermal decomposition of the
group releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ). -
Action: Do not fight the fire without SCBA (Self-Contained Breathing Apparatus). Evacuate and warn responders of "Fluorinated Combustion Products."
-
Disposal Strategy (Environmental Compliance)
Proper disposal prevents environmental bioaccumulation of halogenated aromatics.
-
Stream: Segregated Halogenated Organic Waste.
-
Prohibition: NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste stream; this can trigger exothermic decomposition.
-
Labeling: Label clearly as "Halogenated Quinoline - Toxic."
Visual Workflow: Safe Handling Lifecycle
Figure 1: The Safe Handling Lifecycle ensures a closed loop from risk assessment to disposal, minimizing exposure points.
References
-
National Toxicology Program (NTP). (2004). Toxicology and Carcinogenesis Studies of Quinoline (CAS No. 91-22-5).[1] Technical Report Series No. 511. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Chemical Resistance Selection Guide for Protective Gloves.[6][Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste (F-Codes).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
